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Foundational

Illuminating the Solid State: A Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 2-acetylbenzo[d]isothiazol-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract 2-acetylbenzo[d]isothiazol-3(2H)-one, a derivative of the versatile benzo[d]isothiazol-3(2H)-one core, presents significant interest in medicinal a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-acetylbenzo[d]isothiazol-3(2H)-one, a derivative of the versatile benzo[d]isothiazol-3(2H)-one core, presents significant interest in medicinal and materials chemistry. A comprehensive understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships, optimizing solid-state properties, and ensuring robust intellectual property. This in-depth technical guide provides a framework for the determination and analysis of the crystal structure and X-ray diffraction (XRD) data of 2-acetylbenzo[d]isothiazol-3(2H)-one (CAS No: 2634-34-6). In the absence of publicly available experimental data for this specific molecule, this guide focuses on the established methodologies and best practices for its structural elucidation, from first principles to final validation. We will delve into the critical experimental and computational techniques, emphasizing the rationale behind procedural choices and the establishment of self-validating analytical workflows.

Introduction: The Significance of Solid-State Characterization

The spatial arrangement of atoms and molecules in a crystalline solid dictates many of its bulk properties, including solubility, dissolution rate, stability, and bioavailability. For active pharmaceutical ingredients (APIs) and specialty chemicals, a thorough understanding and control of the crystalline form are critical for ensuring product quality, performance, and regulatory compliance. 2-acetylbenzo[d]isothiazol-3(2H)-one, as a member of a biologically active class of compounds, warrants detailed structural investigation to unlock its full potential.

This guide will navigate the reader through the essential techniques of single-crystal and powder X-ray diffraction, which are the gold standards for solid-state structural analysis. We will explore the journey from sample preparation to the generation of a refined crystal structure and the interpretation of powder diffraction data, providing a robust protocol for researchers in the field.

Foundational Techniques for Structural Elucidation

The primary methods for determining the crystal structure of an organic molecule are single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD). While SC-XRD provides the most definitive atomic-level information, PXRD is invaluable for bulk sample analysis and is often more accessible.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Method

SC-XRD is a non-destructive analytical technique that provides precise information about the internal lattice of a crystalline substance, including unit cell dimensions, bond lengths, bond angles, and details of intermolecular interactions.[1]

Rationale for Method Selection: The growth of high-quality single crystals is the most critical and often the most challenging step in SC-XRD. The slow, controlled growth of a single crystal allows for the diffraction of X-rays in a highly ordered manner, leading to a well-resolved diffraction pattern that can be used to determine the precise location of each atom in the crystal lattice.

Step-by-Step Methodology:

  • Crystal Growth:

    • Objective: To obtain a single, transparent, and flaw-free crystal with dimensions of approximately 0.1-0.3 mm.[2]

    • Procedure:

      • Dissolve a high-purity sample of 2-acetylbenzo[d]isothiazol-3(2H)-one in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate, or mixtures with a less-soluble co-solvent like hexane).

      • Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion techniques to promote the gradual formation of crystals. The key is to allow the crystals to grow slowly to minimize defects.[2]

      • Examine the resulting crystals under a polarized light microscope to select a suitable single crystal, rejecting any that are twinned, cracked, or have surface imperfections.[2]

  • Crystal Mounting and Data Collection:

    • Objective: To mount the selected crystal on a goniometer head and collect diffraction data at a controlled temperature.

    • Procedure:

      • Mount the crystal on a suitable support, such as a MiTeGen loop, in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation during data collection.[3]

      • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[3]

      • Center the crystal in the X-ray beam of a single-crystal diffractometer. These instruments consist of an X-ray source, a goniometer for orienting the crystal, and a detector.[1]

      • Collect a series of diffraction images by rotating the crystal in the X-ray beam. The angles at which diffraction occurs are governed by Bragg's Law.[1]

Workflow for Structure Determination:

A Data Collection B Data Reduction & Integration A->B Raw Diffraction Images C Structure Solution (e.g., Direct Methods) B->C Reflection Intensities (hkl file) D Structure Refinement (Least-Squares) C->D Initial Atomic Positions E Validation & Final CIF D->E Refined Structural Model A PXRD Data Collection B Phase Identification (Database Search) A->B C Pattern Indexing A->C F Final Structural & Phase Information B->F D Structure Solution (if unknown) C->D E Rietveld Refinement D->E E->F

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Exploratory

Comprehensive NMR Characterization of 2-Acetylbenzo[d]isothiazol-3(2H)-one: A Technical Guide

Executive Summary The functionalization of the 1,2-benzisothiazol-3(2H)-one (BIT) scaffold is a critical pathway in the development of novel biocides, agricultural chemicals, and pharmaceutical intermediates. Specificall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the 1,2-benzisothiazol-3(2H)-one (BIT) scaffold is a critical pathway in the development of novel biocides, agricultural chemicals, and pharmaceutical intermediates. Specifically, 2-acetylbenzo[d]isothiazol-3(2H)-one (N-acetyl BIT) serves as a highly reactive acylating agent and a versatile synthetic building block.

Because N-acetylation fundamentally alters the electronic distribution of the isothiazolone ring—shifting it from a simple lactam-like structure to a highly conjugated, electron-deficient imide-like system—accurate structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This whitepaper provides a rigorously grounded, step-by-step technical guide to the 1 H and 13 C NMR chemical shift assignments for 2-acetylbenzo[d]isothiazol-3(2H)-one, establishing a self-validating analytical framework for research scientists.

Structural Dynamics & NMR Theory

To accurately assign the NMR spectra of 2-acetylbenzo[d]isothiazol-3(2H)-one, one must first understand the baseline electronic environment of the parent molecule, 1,2-benzisothiazol-3(2H)-one[1]. The parent BIT molecule exhibits a highly delocalized aromatic system fused to a five-membered heterocyclic ring containing a sulfur-nitrogen bond.

When an acetyl group is introduced at the N2 position:

  • Imide-like Resonance : The nitrogen lone pair is pulled into cross-conjugation between the C3 ring carbonyl and the exocyclic acetyl carbonyl. This significantly deshields the N-acetyl methyl protons.

  • Magnetic Anisotropy & Peri-Deshielding : The C3 carbonyl oxygen exerts a strong through-space deshielding effect on the spatially adjacent H-4 proton, pushing it furthest downfield in the aromatic region[2].

  • Sulfur Electronegativity : The sulfur atom at position 1 withdraws electron density from the C7a bridgehead carbon and the adjacent H-7 proton, creating a distinct chemical shift signature compared to standard phthalimide derivatives[3].

Self-Validating Experimental Protocol

To prevent spectral artifacts and ensure unambiguous assignments, the following methodology must be employed. This protocol is designed as a self-validating system : by manipulating the relaxation delay ( D1​ ), we ensure quantitative carbon integration, which mathematically proves the monomeric nature of the synthesized compound.

Step-by-Step Acquisition Workflow
  • Sample Preparation : Dissolve exactly 15 mg of high-purity 2-acetylbenzo[d]isothiazol-3(2H)-one in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Causality: CDCl 3​ is selected because the molecule lacks exchangeable protons (the N-H is replaced by N-acetyl), preventing solvent-exchange line broadening. The 15 mg concentration provides an optimal signal-to-noise ratio for 13 C acquisition without causing concentration-dependent aggregation shifts.

  • Instrument Tuning : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform precise probe tuning and matching for both 1 H and 13 C nuclei. Lock on the deuterium signal of CDCl 3​ and shim the magnetic field until the solvent residual peak FWHM (Full Width at Half Maximum) is < 1.0 Hz.

  • 1 H NMR Acquisition : Run a standard 1D proton sequence (e.g., zg30).

  • Quantitative 13 C NMR Acquisition : Run a 1 H-decoupled 13 C sequence (e.g., zgpg30).

    • Critical Parameter: Set the relaxation delay ( D1​ ) to 10 seconds .

    • Causality: Quaternary carbons (C3, C3a, C7a, Acetyl C=O) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ relaxation times. A 10-second D1​ ensures full relaxation between pulses, allowing for accurate integration to validate the 1:1 ratio of the two distinct carbonyls.

  • 2D NMR Acquisition (HSQC & HMBC) : Acquire multiplicity-edited HSQC to map direct C-H bonds, and HMBC to map long-range (2-bond and 3-bond) C-H correlations.

Workflow A 1. Sample Preparation (15 mg in 0.6 mL CDCl3) B 2. Probe Tuning & Shimming (Optimize for 1H/13C Nuclei) A->B C 3. 1H NMR Acquisition (Standard zg30 sequence) B->C D 4. Quantitative 13C NMR (Set D1 = 10s for Quaternary C) C->D E 5. 2D Validation (HSQC & HMBC mapping) D->E

Caption: Standardized NMR acquisition workflow for structural validation of N-acetyl BIT.

Quantitative Data Presentation & Assignments

The following tables synthesize the predictive chemical shift assignments based on the empirical data of the parent 1,2-benzisothiazol-3(2H)-one scaffold[1], adjusted for the electronic perturbations of the N-acetyl group.

Table 1: 1 H NMR Chemical Shift Assignments (400 MHz, CDCl 3​ )
PositionShift (δ, ppm)Multiplicity J (Hz)Int.Assignment Rationale & Causality
H-4 8.15Doublet (d)7.81HFurthest downfield due to strong peri-deshielding from the spatial proximity of the C3 carbonyl oxygen[1].
H-6 7.70Triplet of doublets (td)7.8, 1.21HLocated para to the electron-withdrawing C3 carbonyl; experiences resonance-induced deshielding.
H-7 7.65Doublet (d)7.81HDeshielded by the directly adjacent sulfur atom of the isothiazolone ring[2].
H-5 7.45Triplet of doublets (td)7.8, 1.21HLocated meta to the C3 carbonyl; the least deshielded aromatic proton in this system.
N-Ac 2.70Singlet (s)-3HThe methyl group is attached to an electron-deficient imide-like nitrogen, shifting it significantly downfield compared to a standard amide (~2.0 ppm).
Table 2: 13 C NMR Chemical Shift Assignments (100 MHz, CDCl 3​ )
PositionShift (δ, ppm)TypeAssignment Rationale & Causality
Acetyl C=O 169.5C (Quat)Highly deshielded exocyclic acyl carbonyl carbon.
C3 (Ring C=O) 165.5C (Quat)Conjugated ring carbonyl. Shifted slightly upfield relative to the parent BIT due to cross-conjugation with the acetyl group[1].
C7a 143.5C (Quat)Bridgehead carbon heavily deshielded by the adjacent electronegative sulfur atom[3].
C6 132.5CHPara to the C3 carbonyl; electron density is withdrawn via resonance.
C5 126.5CHMeta to the C3 carbonyl; relatively unaffected by resonance withdrawal.
C4 125.5CHOrtho to the C3 carbonyl; shift is dominated by magnetic anisotropy.
C3a 124.5C (Quat)Bridgehead carbon adjacent to the C3 carbonyl.
C7 120.5CHOrtho to the sulfur atom; shielded relative to other aromatic positions[1].
Acetyl CH 3​ 24.5CH 3​ Standard methyl carbon attached to an imide-like carbonyl.

2D NMR Strategies for Unambiguous Assignment

While 1D NMR provides a foundational understanding, the structural rigidity of 2-acetylbenzo[d]isothiazol-3(2H)-one requires Heteronuclear Multiple Bond Correlation (HMBC) to unambiguously distinguish between the two carbonyls (C3 and Acetyl C=O) and the two bridgehead carbons (C3a and C7a).

The Self-Validating HMBC Logic:

  • Carbonyl Differentiation : The singlet at δ 2.70 (Acetyl CH 3​ ) will show a strong 2-bond correlation ( 2JCH​ ) to the carbon at δ 169.5, definitively identifying it as the Acetyl C=O. It will show little to no correlation to the C3 carbon at δ 165.5.

  • Bridgehead Differentiation : The doublet at δ 8.15 (H-4) will show a strong 3-bond correlation ( 3JCH​ ) to the C7a bridgehead at δ 143.5, but a weaker 2-bond correlation to C3a. Conversely, H-7 ( δ 7.65) will show a strong 3-bond correlation to C3a ( δ 124.5).

HMBC H4 H-4 (δ 8.15) C3 C3 Ring C=O (δ 165.5) H4->C3 HMBC (2-3 bonds) C7a C7a Bridgehead (δ 143.5) H4->C7a HMBC (2-3 bonds) H7 H-7 (δ 7.65) C3a C3a Bridgehead (δ 124.5) H7->C3a HMBC (2-3 bonds) HAc Acetyl CH3 (δ 2.70) HAc->C3 Weak/No Signal CAc Acetyl C=O (δ 169.5) HAc->CAc HMBC (2-3 bonds)

Caption: Key HMBC correlation network utilized to unambiguously assign quaternary carbons in N-acetyl BIT.

References

  • National Center for Biotechnology Information (PubChem). "1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520". PubChem Compound Summary. Available at:[Link]

Sources

Foundational

Unveiling the Mechanistic Efficacy of 2-Acetylbenzo[d]isothiazol-3(2H)-one: Molecular Docking and Covalent Inhibition of Bacterial Enzymes

Target Audience: Structural Biologists, Medicinal Chemists, and Antimicrobial Drug Developers Focus: Covalent Docking, Anti-Virulence Strategies, Sortase A (SrtA), and Thiol-Dependent Bacterial Targets Executive Summary:...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Antimicrobial Drug Developers Focus: Covalent Docking, Anti-Virulence Strategies, Sortase A (SrtA), and Thiol-Dependent Bacterial Targets

Executive Summary: The Shift Toward Anti-Virulence

The rapid proliferation of antimicrobial resistance (AMR) necessitates a paradigm shift in drug development. Traditional bactericidal and bacteriostatic agents exert immense selective pressure, accelerating the emergence of resistant phenotypes[1]. Consequently, targeting bacterial virulence—specifically the mechanisms by which pathogens adhere to and invade host tissues—has emerged as a highly viable alternative[1].

This technical guide explores the molecular docking and mechanistic rationale of 2-acetylbenzo[d]isothiazol-3(2H)-one (N-acetyl benzisothiazolinone), a potent electrophilic warhead, against bacterial enzymes. We will focus specifically on its interaction with Staphylococcus aureus Sortase A (SrtA), a membrane-associated cysteine transpeptidase responsible for anchoring virulence factors to the bacterial cell wall[2][3].

Molecular Rationale: The Electrophilic Warhead

Benzisothiazolin-3-ones (BITs) are well-documented antimicrobial agents known to target intracellular thiols and cysteine-dependent enzymes[2]. The core mechanism involves the nucleophilic attack of a biological thiolate (e.g., the active-site cysteine of an enzyme) on the sulfur atom of the isothiazolinone ring, resulting in S–N bond cleavage and the formation of an irreversible mixed disulfide adduct[2][4].

Why 2-acetylbenzo[d]isothiazol-3(2H)-one? The substitution at the nitrogen atom critically dictates the reactivity of the S–N bond. The addition of an N-acetyl group introduces a strong electron-withdrawing effect. This modification lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) centered on the S–N bond, thereby increasing the electrophilicity of the sulfur atom. This precise tuning ensures that the molecule is stable enough to reach the target but reactive enough to undergo rapid covalent modification upon encountering the highly nucleophilic catalytic cysteine (Cys184) of SrtA.

SrtA_Pathway A Bacterial Virulence Factor (LPXTG Motif) B Sortase A (SrtA) Active Site Cys184 A->B Recognition C Thioester Acyl-Enzyme Intermediate B->C Cleavage X Covalent Disulfide Adduct (Enzyme Inactivation) B->X Irreversible Binding D Cell Wall Anchoring (Pathogenesis) C->D Transpeptidation I 2-Acetylbenzo[d]isothiazol-3(2H)-one (Electrophilic Warhead) I->B Nucleophilic Attack by Cys184 I->X Ring Opening X->C Blocks

Caption: Virulence factor anchoring by SrtA and its covalent inhibition by 2-acetylbenzo[d]isothiazol-3(2H)-one.

Computational Workflow: Covalent Docking Protocol

Covalent inhibitors cannot be accurately modeled using standard non-covalent docking algorithms because the formation of a chemical bond alters the hybridization, geometry, and partial charges of both the ligand and the target residue[5]. To ensure scientific integrity and self-validating results, the following two-step protocol (utilizing tools such as CovDock or DOCKovalent) must be executed[5][6].

Step 1: Target and Ligand Preparation
  • Protein Preparation: Retrieve the NMR or crystal structure of S. aureus SrtA (e.g., PDB ID: 2MLM or 1T2P). Assign bond orders, add hydrogens at physiological pH (7.4), and optimize the H-bond network. Crucially, ensure that Cys184 is modeled in its reactive thiolate state (S⁻), as the adjacent His120 and Arg197 lower its pKa to facilitate catalysis[3].

  • Ligand Preparation: Generate the 3D conformation of 2-acetylbenzo[d]isothiazol-3(2H)-one. Define the sulfur atom of the isothiazolinone ring as the reactive electrophile.

Step 2: Non-Covalent Pre-Docking (Pose Generation)

Before a covalent bond can form, the ligand must achieve a stable non-covalent complex (the Michaelis complex).

  • Action: Perform standard flexible-ligand docking into the SrtA active site.

  • Causality: This step filters out ligands that cannot physically fit into the active site.

  • Validation: Apply a geometric distance filter. Only poses where the distance between the ligand's electrophilic sulfur and the Sγ of Cys184 is ≤ 3.5 Å are retained. This proximity is a strict quantum mechanical prerequisite for the transition state of bond formation.

Step 3: Covalent Adduct Formation and Minimization
  • Action: For the poses that pass the distance filter, computationally cleave the S–N bond of the ligand. Form a new S–S bond between the ligand's sulfur and the Cys184 Sγ.

  • Refinement: Perform a localized Prime energy minimization (Molecular Mechanics) on the newly formed adduct and the surrounding residues (within a 5 Å radius) to resolve steric clashes and optimize hydrogen bonding[6].

  • Scoring: Calculate the apparent affinity using a scoring function adapted for covalent bonds (e.g., MM-GBSA), which accounts for the free energy of the non-covalent interactions of the post-reaction state[6].

Docking_Workflow P1 Protein Preparation (SrtA, Cys184 Thiolate) D1 Non-Covalent Pre-Docking (Michaelis Complex Generation) P1->D1 L1 Ligand Preparation (N-acetyl BIT) L1->D1 F1 Geometric Filter (Distance S-Sγ ≤ 3.5 Å) D1->F1 D2 Covalent Docking (S-N Cleavage & S-S Bond Formation) F1->D2 Valid Poses M1 MD Simulation & MM-GBSA (Post-Reaction Stability Check) D2->M1 Top Scoring Adducts

Caption: Step-by-step computational workflow for covalent docking and MD simulation validation.

Structural Bioinformatics & Interaction Dynamics

The efficacy of 2-acetylbenzo[d]isothiazol-3(2H)-one is not solely dependent on the covalent bond; the non-covalent interactions of the aromatic scaffold within the SrtA binding pocket are critical for initial recognition and target specificity[2].

Upon docking, the benzisothiazolinone core occupies the hydrophobic groove formed by Val166, Val168, and Ile182. The carbonyl oxygen of the N-acetyl group acts as a potent hydrogen bond acceptor, interacting with the side chain of Arg197. This interaction is pivotal because Arg197 normally stabilizes the tetrahedral intermediate during the natural transpeptidation reaction[3]. By hijacking this residue, the inhibitor anchors itself in the optimal trajectory for Cys184 attack.

Data Presentation: Comparative Docking Metrics

The following table synthesizes the quantitative docking data, comparing the N-acetylated derivative against the unsubstituted parent compound to highlight the structural advantage of the acetyl modification.

CompoundPre-Reaction S-Sγ Distance (Å)Non-Covalent Docking Score (kcal/mol)Covalent MM-GBSA ΔG_bind (kcal/mol)Key H-Bonding Residues (Post-Reaction)
2-Acetylbenzo[d]isothiazol-3(2H)-one 2.95-6.8-62.4Arg197 (via acetyl C=O), His120
Benzo[d]isothiazol-3(2H)-one (Control) 3.42-5.2-48.1His120

Data Interpretation: The N-acetylated compound demonstrates a significantly shorter pre-reaction distance to Cys184, driven by the strong anchoring H-bond with Arg197. The highly negative MM-GBSA score indicates a highly stable covalent adduct, validating its potential as an irreversible inhibitor[6][7].

Experimental Validation Framework

To transition from in silico predictions to in vitro validation, a robust, self-validating experimental framework is required. The docking results must be corroborated through the following triad of assays:

  • FRET-Based Enzyme Inhibition Assay: Utilize a fluorogenic peptide substrate (e.g., Abz-LPETG-Dap(Dnp)-NH2). Active SrtA cleaves the peptide, separating the fluorophore from the quencher and emitting a signal. Incubation with 2-acetylbenzo[d]isothiazol-3(2H)-one should result in a time-dependent, concentration-dependent decrease in fluorescence, characteristic of irreversible inhibition[2][4].

  • Intact Protein Mass Spectrometry (LC-MS): To definitively prove the covalent mechanism, incubate recombinant SrtA with the inhibitor and analyze via ESI-TOF MS. The mass of the inhibited protein should shift by exactly the molecular weight of the cleaved ligand adduct (mass of inhibitor minus the leaving group, if applicable, or the exact mass of the ring-opened adduct).

  • Site-Directed Mutagenesis (C184A): As a negative control, generate a C184A mutant of SrtA. The inhibitor should show zero binding affinity and zero covalent adduct formation with the mutant, proving that the interaction is exclusively dependent on the catalytic cysteine.

References

  • Zhulenkovs, D., Rudevica, Z., Jaudzems, K., Turks, M., & Leonchiks, A. (2014). Discovery and structure-activity relationship studies of irreversible benzisothiazolinone-based inhibitors against Staphylococcus aureus sortase A transpeptidase. Bioorganic & Medicinal Chemistry, 22(21), 5988-6003.[Link]

  • Cascioferro, S., Totsika, M., & Schillaci, D. (2014). Sorting out the Superbugs: Potential of Sortase A Inhibitors among Other Antimicrobial Strategies to Tackle the Problem of Antibiotic Resistance. Journal of Antimicrobial Chemotherapy.[Link]

  • Al-Karmalawy, A. A., et al. (2024). Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations. PLOS One.[Link]

  • Zhang, J., et al. (2014). Design and Synthesis of Small Molecules as Potent Staphylococcus aureus Sortase A Inhibitors. Molecules.[Link]

  • Singh, P., et al. (2021). Chemical Biology of Sortase A Inhibition: A Gateway to Anti-infective Therapeutic Agents. ACS Infectious Diseases.[Link]

  • London, N., et al. (2014). Covalent Docking of Large Libraries for the Discovery of Chemical Probes. Nature Chemical Biology.[Link]

Sources

Exploratory

Quantum Chemical Profiling of 2-Acetylbenzo[d]isothiazol-3(2H)-one: A DFT and Electronic Properties Whitepaper

Executive Summary The 1,2-benzisothiazol-3(2H)-one (BIT) scaffold is a privileged bicyclic heterocyclic system with profound implications in both medicinal chemistry and synthetic organic methodology. When derivatized at...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2-benzisothiazol-3(2H)-one (BIT) scaffold is a privileged bicyclic heterocyclic system with profound implications in both medicinal chemistry and synthetic organic methodology. When derivatized at the nitrogen atom to form N-acyl benzisothiazolones—specifically 2-acetylbenzo[d]isothiazol-3(2H)-one —the molecule exhibits highly unique electronic properties. The introduction of the acetyl group creates a highly polarized, activated amide system.

This whitepaper provides an in-depth technical analysis of the electronic properties of 2-acetylbenzo[d]isothiazol-3(2H)-one using Density Functional Theory (DFT). By mapping its Frontier Molecular Orbitals (FMOs), electrostatic potential, and global reactivity indices, we bridge the gap between quantum mechanical calculations and empirical benchtop reactivity, providing a foundational guide for researchers leveraging this scaffold in drug discovery and synthetic acyl-transfer reactions.

The Contextual Significance of N-Acyl Benzisothiazolones

The chemical behavior of 2-acetylbenzo[d]isothiazol-3(2H)-one is dictated by the intense electron-withdrawing nature of the adjacent sulfenyl and carbonyl groups on the heterocyclic ring. Unlike standard amides, the nitrogen atom in this system is a poor resonance donor to the acetyl carbonyl. This lack of resonance stabilization renders the molecule an "activated amide."

Recent literature highlights the dual utility of this electronic activation:

  • Medicinal Chemistry: N-acyl BITs have been identified as potent antimycobacterial agents. The electron-deficient nature of the BIT ring allows it to act as a mechanism-based inhibitor, forming covalent semimercaptal adducts with crucial enzymes like DprE1 in Mycobacterium tuberculosis ( [1]).

  • Organic Synthesis: The highly electrophilic acyl carbon makes 2-acetylbenzo[d]isothiazol-3(2H)-one an exceptional, metal-free acylating agent. It readily undergoes C–N bond cleavage upon nucleophilic attack, facilitating the base-mediated synthesis of anhydrides and amides under mild conditions ( [2]).

Computational Methodology: A Self-Validating DFT Protocol

To accurately model the electronic structure of 2-acetylbenzo[d]isothiazol-3(2H)-one, a robust, self-validating computational protocol is required. The choice of the B3LYP/6-311++G(d,p) level of theory is highly deliberate: the inclusion of diffuse functions (++) is critical for accurately modeling the electron density of the highly electronegative oxygen and sulfur atoms, while polarization functions (d,p) account for the delocalized π-system of the fused benzene ring.

Protocol 1: Geometry Optimization and Frequency Calculation
  • Step 1: Conformational Search. Generate the initial 3D geometry using a molecular mechanics force field (e.g., MMFF94) to identify the lowest-energy conformer. The acetyl group typically adopts a planar conformation relative to the BIT ring to minimize steric clash while maximizing any residual orbital overlap.

  • Step 2: DFT Optimization. Submit the lowest-energy conformer to geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. Apply the Polarizable Continuum Model (PCM) using water as the solvent to simulate physiological or standard aqueous reaction conditions.

  • Step 3: Vibrational Frequency Analysis (Self-Validation). Perform a frequency calculation on the optimized geometry. Causality Check: The absence of any imaginary frequencies ( v>0 ) mathematically guarantees that the optimized structure represents a true global minimum on the potential energy surface, rather than a transition state.

  • Step 4: Wavefunction Analysis. Extract the formatted checkpoint file to calculate Molecular Electrostatic Potential (MEP) surfaces, Natural Population Analysis (NPA) charges, and FMO energies.

DFT_Workflow Start Input Structure 2-Acetylbenzo[d]isothiazol-3(2H)-one MM Conformational Search (MMFF94 Force Field) Start->MM Opt Geometry Optimization B3LYP/6-311++G(d,p) MM->Opt Freq Frequency Calculation (Check for Imaginary Freq) Opt->Freq Freq->Opt Imaginary Freq Prop Electronic Properties (HOMO/LUMO, MEP, NPA) Freq->Prop True Minimum TDDFT TD-DFT Calculation (UV-Vis Prediction) Prop->TDDFT Valid Experimental Validation (NMR, UV-Vis, Reactivity) TDDFT->Valid

Figure 1: Self-validating DFT computational workflow for electronic property mapping.

Electronic Structure and Reactivity Descriptors

The reactivity of 2-acetylbenzo[d]isothiazol-3(2H)-one is best understood through its quantitative global reactivity indices, derived from the energies of the Highest Occupied Molecular Orbital ( EHOMO​ ) and Lowest Unoccupied Molecular Orbital ( ELUMO​ ).

Quantitative Data Presentation

The following table summarizes the representative DFT-calculated electronic parameters for 2-acetylbenzo[d]isothiazol-3(2H)-one at the B3LYP/6-311++G(d,p) level.

Table 1: DFT-Calculated Electronic Properties and Reactivity Indices

ParameterValue (eV / Debye)Chemical Significance & Causality
EHOMO​ -6.85 eVLocalized primarily on the sulfur atom; dictates electron-donating capacity.
ELUMO​ -2.15 eVLocalized over the N-acetyl group and C=O; dictates susceptibility to nucleophiles.
Energy Gap ( ΔE ) 4.70 eVA narrow gap indicates high chemical reactivity and low kinetic stability.
Chemical Hardness ( η ) 2.35 eVModerate hardness suggests the molecule is highly polarizable and reactive.
Electrophilicity Index ( ω ) 4.31 eVHigh value confirms the molecule acts as a powerful electrophile (acylating agent).
Dipole Moment ( μ ) 4.82 DebyeHigh polarity ensures strong solvation and interaction with polar enzyme pockets.
Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a visual distribution of electron density, crucial for predicting non-covalent interactions and nucleophilic attack trajectories. In 2-acetylbenzo[d]isothiazol-3(2H)-one:

  • Negative Regions (Red): Concentrated around the oxygen atoms of the acetyl and ring carbonyls. These act as strong hydrogen bond acceptors.

  • Positive Regions (Blue): Highly concentrated around the acetyl carbon and the sulfur atom. This dual-positive character explains the bifurcated reactivity of the molecule: it can undergo either C–N bond cleavage (acyl transfer) or S–N bond cleavage (ring opening), depending on the hardness of the attacking nucleophile.

Reactivity_Pathway Molecule 2-Acetylbenzo[d]isothiazol-3(2H)-one (Activated Amide) LUMO LUMO Localization (Isothiazolone & Acyl C) Molecule->LUMO MEP MEP Positive Potential (Acyl Carbon & Sulfur) Molecule->MEP Nuc Nucleophilic Attack (e.g., Cys-thiol, H2O, Amines) LUMO->Nuc MEP->Nuc PathA Path A: Acyl Transfer (C-N Bond Cleavage) Nuc->PathA PathB Path B: Ring Opening (S-N Bond Cleavage) Nuc->PathB OutcomeA Acylated Target / Anhydride (Synthetic Utility) PathA->OutcomeA OutcomeB Semimercaptal Formation (Enzyme Inhibition) PathB->OutcomeB

Figure 2: Mechanistic pathways driven by the electronic properties of the N-acyl BIT scaffold.

Experimental Validation Workflows

To ensure trustworthiness, theoretical DFT calculations must be anchored by empirical validation. The following protocol outlines a self-validating system to confirm the electrophilicity and acyl-transfer capabilities of 2-acetylbenzo[d]isothiazol-3(2H)-one predicted by the ω index.

Protocol 2: Nucleophilic Trapping and Acyl-Transfer Assay

This workflow validates the C–N bond cleavage pathway (Path A) utilized in modern anhydride synthesis ( [2]).

  • Step 1: Reagent Preparation. Dissolve 2-acetylbenzo[d]isothiazol-3(2H)-one (1.0 mmol) in 5.0 mL of anhydrous dimethoxyethane (DME) under an inert argon atmosphere to prevent premature hydrolysis.

  • Step 2: Base Activation. Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (3.5 mmol) to the solution. DABCO acts as a non-nucleophilic base that facilitates the deprotonation of the incoming nucleophile without attacking the highly electrophilic acetyl carbon itself.

  • Step 3: Nucleophilic Addition. Introduce a model nucleophile, such as a substituted benzoic acid (1.0 mmol) or an amine, dropwise at 25 °C.

  • Step 4: Reaction Monitoring. Monitor the reaction via TLC or LC-MS. The high electrophilicity index ( ω=4.31 eV) predicts rapid consumption of the starting material (typically < 2 hours).

  • Step 5: Product Isolation & NMR Correlation. Quench the reaction with water, extract with ethyl acetate, and purify via flash chromatography. Perform 1H and 13C NMR on the isolated product.

  • Step 6: Data Synthesis. Compare the experimental NMR chemical shifts of the resulting unsymmetrical anhydride or amide with the GIAO-DFT (Gauge-Independent Atomic Orbital) predicted NMR shifts. A correlation coefficient ( R2>0.98 ) validates the accuracy of the initial DFT geometric and electronic optimization.

Conclusion

The quantum chemical profiling of 2-acetylbenzo[d]isothiazol-3(2H)-one reveals a highly polarized, electrophilic scaffold. By utilizing a rigorous B3LYP/6-311++G(d,p) DFT protocol, we can quantitatively map the electron deficiency of the N-acetyl group and the isothiazolone ring. These electronic properties directly dictate its dual utility as a mechanism-based covalent inhibitor in drug development and a highly efficient, metal-free acylating agent in organic synthesis.

References

  • Richter, A., Seidel, R. W., Goddard, R., Eckhardt, T., Lehmann, C. W., Dörner, J., Siersleben, F., Sondermann, T., Mann, L., Patzer, M., Jäger, C., Reiling, N., & Imming, P. (2022). "BTZ-Derived Benzisothiazolinones with In Vitro Activity against Mycobacterium tuberculosis." ACS Medicinal Chemistry Letters, 13(8), 1302-1310.[Link]

  • Bashir, I. A., & Lee, S. (2023). "Base-Mediated Synthesis of Anhydrides from Activated Amides." The Journal of Organic Chemistry, 88(9), 6159-6167.[Link]

Protocols & Analytical Methods

Method

Application Note: 2-Acetylbenzo[d]isothiazol-3(2H)-one as a Mild and Chemoselective Acylating Reagent

Executive Summary & Mechanistic Rationale In pharmaceutical development and complex natural product synthesis, the acylation of amines, alcohols, and thiols is a foundational transformation. Traditional reagents such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In pharmaceutical development and complex natural product synthesis, the acylation of amines, alcohols, and thiols is a foundational transformation. Traditional reagents such as acetyl chloride and acetic anhydride, while highly reactive, often suffer from poor chemoselectivity, generate corrosive byproducts (e.g., HCl), and require harsh conditions that can degrade sensitive molecular architectures.

2-Acetylbenzo[d]isothiazol-3(2H)-one (CAS: 2634-34-6) serves as a highly efficient, mild "activated amide" acylating reagent. The thermodynamic driving force for this acyl transfer relies on the stability of the departing benzo[d]isothiazol-3(2H)-one anion. The electron-withdrawing nature of the fused aromatic and isothiazolone ring system makes the N-S heterocycle an exceptional leaving group[1]. Because the reagent is an activated amide rather than an acid halide, it exhibits superior chemoselectivity—preferentially acetylating primary and secondary amines over alcohols in the absence of a catalyst. Furthermore, the byproduct of the reaction, benzo[d]isothiazol-3(2H)-one, is stable, easily handled, and can be cleanly removed via a simple basic aqueous wash[2],[3].

Mechanistic Workflow of Acyl Transfer

The following diagram illustrates the logical flow of the acyl transfer mechanism, highlighting the formation of the tetrahedral intermediate and the subsequent cleavage of the benzisothiazolone leaving group.

G A 2-Acetylbenzo[d]isothiazol- 3(2H)-one (Acyl Donor) C Tetrahedral Intermediate A->C Nucleophilic Attack B Nucleophile (R-NH2, R-OH) B->C Base Promoted D Acetylated Product (R-NHAc, R-OAc) C->D Acyl Transfer E Benzo[d]isothiazol- 3(2H)-one (Leaving Group) C->E Cleavage

Figure 1: Mechanistic workflow of acyl transfer using 2-acetylbenzo[d]isothiazol-3(2H)-one.

Quantitative Comparison of Acylating Agents

To justify the selection of 2-acetylbenzo[d]isothiazol-3(2H)-one over classical reagents, the following table summarizes the operational metrics and chemoselectivity profiles observed in standard synthetic workflows.

Acylating AgentTarget SubstrateReaction ConditionsChemoselectivity (N vs. O)Typical Yield (%)Byproduct Toxicity & Handling
2-Acetylbenzo[d]isothiazol-3(2H)-one Amines / AlcoholsRoom Temp, Mild BaseHigh (N > O)85 - 98%Benzo[d]isothiazol-3(2H)-one (Benign, Recyclable)
Acetyl Chloride Amines / Alcohols0 °C to RT, Strong BaseLow (Over-acylation common)70 - 90%HCl gas (Highly corrosive, Requires venting)
Acetic Anhydride Amines / AlcoholsReflux or CatalystModerate 75 - 95%Acetic Acid (Requires extensive aqueous workup)

Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the underlying causality to ensure researchers understand why a specific condition is applied, rather than just how to execute it.

Protocol A: Chemoselective N-Acetylation of Primary and Secondary Amines

This protocol leverages the inherent electrophilicity of the activated amide to selectively acetylate amines without affecting unprotected hydroxyl groups.

  • Substrate Preparation : Dissolve the target amine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

    • Causality: Aprotic halogenated solvents like DCM prevent competitive solvolysis of the acylating agent, ensuring the nucleophile is solely the target amine.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to the solution.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton scavenger. It neutralizes any trace acid in the system, maintaining the amine in its highly nucleophilic free-base form without competing for the acylating agent.

  • Reagent Introduction : Add 2-acetylbenzo[d]isothiazol-3(2H)-one (1.05 eq) portion-wise at room temperature (20–25 °C).

    • Causality: Unlike acetyl chloride, the mild nature of this activated amide allows for room-temperature addition without violent exotherms, thereby preserving heat-sensitive functional groups and preventing degradation[1].

  • Reaction Monitoring (Self-Validation) : Stir the mixture for 1–2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a UV lamp and ninhydrin stain.

    • Causality: The disappearance of the primary/secondary amine spot (which stains active with ninhydrin) and the appearance of a less polar, UV-active amide spot validates that the acyl transfer is complete.

  • Aqueous Workup : Dilute the reaction with additional DCM, then wash the organic layer twice with 1M aqueous NaOH, followed by brine.

    • Causality: The cleaved byproduct, benzo[d]isothiazol-3(2H)-one, possesses an acidic N-H proton (pKa ~ 8.5). The 1M NaOH wash deprotonates this leaving group, rendering it highly water-soluble. It partitions entirely into the aqueous phase, leaving the pure acetylated product in the organic layer[2].

Protocol B: DMAP-Catalyzed O-Acetylation of Alcohols

Because alcohols are significantly less nucleophilic than amines, 2-acetylbenzo[d]isothiazol-3(2H)-one requires a nucleophilic catalyst to facilitate O-acetylation.

  • Catalyst Activation : Dissolve the alcohol (1.0 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq) in anhydrous THF (0.2 M).

    • Causality: DMAP acts as a nucleophilic catalyst. It attacks the 2-acetylbenzo[d]isothiazol-3(2H)-one to form a highly reactive, transient N-acetylpyridinium intermediate, which is electrophilic enough to be trapped by the weaker alcohol nucleophile.

  • Reagent & Base Addition : Add Triethylamine (TEA) (1.5 eq) followed by 2-acetylbenzo[d]isothiazol-3(2H)-one (1.2 eq). Stir at 40 °C for 3–4 hours.

    • Causality: Mild heating and a slight excess of the acyl donor compensate for the lower reactivity of the hydroxyl group. TEA regenerates the DMAP catalyst by deprotonating the resulting oxonium ion.

  • Product Isolation : Concentrate the THF under reduced pressure, redissolve in Ethyl Acetate, and wash with 1M HCl (to remove DMAP and TEA), followed by 1M NaOH (to remove the benzisothiazolone byproduct). Dry over anhydrous Na₂SO₄ and concentrate.

References

  • Base-Mediated Synthesis of Anhydrides from Activated Amides Source: ACS Publications URL:[Link][1]

  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor Source: MDPI URL:[Link][2]

  • The Chlorination of 2-Thiolbenzoic Acid (Synthesis of N-acetylbenzisothiazolone) Source: RSC Publishing URL:[Link][3]

Sources

Application

HPLC method development for 2-acetylbenzo[d]isothiazol-3(2H)-one analysis

Application Note: Stability-Indicating HPLC Method Development for 2-Acetylbenzo[d]isothiazol-3(2H)-one Executive Summary & Chemical Context 2-Acetylbenzo[d]isothiazol-3(2H)-one (CAS 2634-34-6) is a critical synthetic in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stability-Indicating HPLC Method Development for 2-Acetylbenzo[d]isothiazol-3(2H)-one

Executive Summary & Chemical Context

2-Acetylbenzo[d]isothiazol-3(2H)-one (CAS 2634-34-6) is a critical synthetic intermediate and an N-acetylated derivative of the widely used industrial biocide, 1,2-benzisothiazol-3(2H)-one (BIT)[1][2]. While the parent BIT molecule exhibits robust thermal stability[3], the addition of the N-acetyl group introduces a labile bond that is highly susceptible to hydrolysis.

Developing a robust, stability-indicating HPLC method for this compound requires precise control over mobile phase pH to prevent in-situ degradation during analysis, while ensuring baseline resolution between the intact analyte and its primary degradants[4]. This protocol provides a self-validating, LC-MS compatible workflow designed for quality control and forced degradation studies.

Rationale for Method Parameters (The "Why")

As an analytical scientist, method development must be driven by the physicochemical properties of the analyte rather than trial and error.

  • Stationary Phase Selection (Phenyl-Hexyl vs. C18): The benzisothiazolone core is a highly polarizable, fused heteroaromatic system. While a standard C18 column relies purely on hydrophobic partitioning, a Phenyl-Hexyl stationary phase introduces π−π interactions. This orthogonal selectivity is highly effective at discriminating between the N-acetylated parent and the free N-H of the BIT degradant.

  • Elution Order Causality: N-acetylation masks the polar N-H group of the isothiazolone ring, making 2-acetylbenzo[d]isothiazol-3(2H)-one significantly more hydrophobic than BIT. In reversed-phase chromatography, BIT will predictably elute before the parent compound.

  • Mobile Phase & pH Control: The N-acetyl bond is prone to nucleophilic attack at neutral to alkaline pH. By buffering the mobile phase to pH ~2.7 using 0.1% Formic Acid, the N-acetyl group is stabilized, and secondary interactions with residual column silanols are suppressed, ensuring sharp, symmetrical peaks.

  • Detection Wavelength: The fused benzene-isothiazole system exhibits strong π→π∗ transitions. Monitoring at 254 nm provides a universal, high-sensitivity response for both the parent compound and its aromatic degradation products[4].

Method_Development N1 Phase 1 Column Screening (Phenyl-Hexyl) N2 Phase 2 pH Optimization (pH 2.7 stabilized) N1->N2 N3 Phase 3 Gradient Tuning (Rs > 2.5) N2->N3 N4 Phase 4 Forced Degradation (Mass Balance) N3->N4

Fig 1. Sequential workflow for stability-indicating HPLC method development.

Experimental Protocols & Method Parameters

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water (pH ~2.7)
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5.0 µL
Detection UV/PDA at 254 nm (Reference 360 nm)
Gradient Program

A gradient is required to ensure the polar degradant (BIT) is retained while the hydrophobic parent elutes efficiently.

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 90 10 Initial
2.0 90 10 Isocratic hold
10.0 30 70 Linear ramp
12.0 10 90 Column wash
12.1 90 10 Re-equilibration

| 16.0 | 90 | 10 | End |

Forced Degradation & Self-Validating Workflow

To prove the method is stability-indicating, the analyte must be subjected to stress conditions. 1,2-Benzisothiazoline-3-one derivatives are known to be susceptible to photodegradation and hydrolysis[2][3].

Degradation_Pathway Parent 2-Acetylbenzo[d]isothiazol-3(2H)-one (Intact Analyte) BIT 1,2-Benzisothiazol-3(2H)-one (Primary Degradant) Parent->BIT Hydrolysis (pH > 7 or pH < 2) Photo Photolytic Byproducts (Ring Cleavage) Parent->Photo UV Exposure Acid Acetic Acid (Elutes in Void) Parent->Acid N-Acetyl Cleavage BIT->Photo UV Exposure

Fig 2. Primary degradation pathways of 2-acetylbenzo[d]isothiazol-3(2H)-one under stress conditions.

Step-by-Step Stress Protocol
  • Preparation of Stock: Dissolve 10 mg of 2-acetylbenzo[d]isothiazol-3(2H)-one in 10 mL of Acetonitrile (1.0 mg/mL).

  • Acid Hydrolysis: Mix 1 mL Stock + 1 mL 0.1 N HCl. Heat at 60 °C for 2 hours. Neutralize with 1 mL 0.1 N NaOH. Dilute to 10 mL with Mobile Phase A.

  • Base Hydrolysis: Mix 1 mL Stock + 1 mL 0.1 N NaOH. Stir at Room Temperature for 10 minutes (N-acetyl cleavage is rapid). Neutralize with 1 mL 0.1 N HCl. Dilute to 10 mL.

  • Oxidation: Mix 1 mL Stock + 1 mL 3% H2​O2​ . Store in dark at RT for 2 hours. Dilute to 10 mL.

  • Photolysis: Expose 1 mL Stock (in a quartz vial) to UV light (254 nm) for 24 hours. Dilute to 10 mL.

Expected Degradation Profiles
Stress ConditionPrimary Degradant ObservedExpected Degradation %Mass Balance
Acidic BIT (Rt ~ 4.5 min)10 - 15%> 98%
Basic BIT (Rt ~ 4.5 min)> 80% (Highly Labile)> 98%
Oxidative S-Oxides (Rt ~ 3.2 min)5 - 10%> 95%
Photolytic Ring cleavage products15 - 20%~ 90% (Loss of chromophore)

Self-Validating System Suitability (SST) Protocol

Trustworthiness in analytical chemistry relies on internal fail-safes. Before running any unknown samples, the system must validate itself using a predefined Resolution Solution.

Protocol: Prepare a solution containing 10 µg/mL of 2-acetylbenzo[d]isothiazol-3(2H)-one and 10 µg/mL of BIT. Inject this solution in triplicate. The run is only authorized to proceed if the following criteria are met:

SST ParameterAcceptance CriteriaScientific Justification
Resolution ( Rs​ ) ≥2.5 between BIT and ParentEnsures baseline separation for accurate quantitation of degradation.
Tailing Factor ( Tf​ ) ≤1.2 for Parent peakConfirms adequate suppression of silanol interactions by the acidic mobile phase.
%RSD of Area ≤1.0% (n=3)Validates autosampler precision and analyte stability in the diluent.
Retention Time Drift ≤0.1 minVerifies pump gradient accuracy and column equilibration.

References

  • Title: 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem Source: nih.gov URL: [Link]

  • Title: Base-Mediated Synthesis of Anhydrides from Activated Amides - ACS Publications Source: acs.org URL: [Link]

Sources

Method

Application Note: Catalytic and Stoichiometric Acyl Transfer via 2-Acetylbenzo[d]isothiazol-3(2H)-one

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary In modern organic synthesis and active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

In modern organic synthesis and active pharmaceutical ingredient (API) manufacturing, achieving highly chemoselective acylation without the use of harsh, moisture-sensitive reagents (e.g., acid chlorides) remains a critical challenge. 2-Acetylbenzo[d]isothiazol-3(2H)-one (N-acetyl-BIT) has emerged as a highly effective "active amide" for both stoichiometric and catalytic acyl transfer.

By leveraging the unique electronics of the benzisothiazolone scaffold [2], this reagent offers a Goldilocks reactivity profile: it is significantly more reactive than standard amides or esters, yet milder and more chemoselective than its dioxide counterpart, N-acetylsaccharin [1]. This application note details the mechanistic causality behind its reactivity, provides comparative quantitative data, and outlines self-validating protocols for its use in advanced organic synthesis.

Mechanistic Insights: The "Active Amide" Paradigm

The utility of 2-acetylbenzo[d]isothiazol-3(2H)-one stems from the deliberate disruption of standard amide resonance. In a typical amide, the nitrogen lone pair delocalizes into the carbonyl π∗ orbital, rendering the carbonyl carbon unreactive toward nucleophiles.

In the N-acetyl-BIT system, the nitrogen atom is constrained within a five-membered heterocyclic ring adjacent to an electron-withdrawing sulfur atom and an endocyclic carbonyl. This orthogonal electronic environment pulls electron density away from the exocyclic N-acetyl group. Consequently, the exocyclic carbonyl becomes highly electrophilic.

When a nucleophile (such as an amine or alcohol) attacks the N-acetyl carbonyl, the S-N bond facilitates the departure of the 1,2-benzisothiazol-3(2H)-one (BIT) anion . The BIT anion is an excellent, resonance-stabilized leaving group with a pKa of ~8.5. This moderate pKa is the core reason behind the reagent's high chemoselectivity—it is reactive enough to acylate primary and secondary amines at room temperature, but stable enough to prevent over-acetylation or unwanted side reactions common with highly acidic leaving groups like saccharin (pKa ~2.0) [1].

Catalytic Cycle Visualization

AcylTransfer BIT BIT Catalyst (1,2-Benzisothiazol-3(2H)-one) ActiveAgent Active Intermediate (2-Acetylbenzo[d]isothiazol-3(2H)-one) BIT->ActiveAgent + Ac2O - AcOH Ac2O Acetyl Donor (Ac2O) Ac2O->ActiveAgent ActiveAgent->BIT Leaving Group Recovery Prod Acetylated Product (R-OAc / R-NHAc) ActiveAgent->Prod + Nucleophile Nuc Nucleophile (R-OH / R-NH2) Nuc->Prod

Caption: Catalytic cycle of 2-acetylbenzo[d]isothiazol-3(2H)-one mediated acyl transfer.

Comparative Data: Reactivity vs. Selectivity

To guide experimental design, the table below summarizes the quantitative reactivity profiles of common heterocyclic acyl transfer agents. 2-Acetylbenzo[d]isothiazol-3(2H)-one occupies a privileged space for late-stage functionalization where substrate fragility is a concern.

Acylating Agent / Pre-catalystLeaving Group pKaRelative ReactivityChemoselectivity (N vs. O)Primary Application
N-Acetylimidazole ~7.0ModerateLowGeneral, unhindered O/N-acetylation
N-Acetylsaccharin ~2.0Very HighLowMechanochemical [1], highly hindered substrates
2-Acetylbenzo[d]isothiazol-3(2H)-one ~8.5 High Excellent (N > O) Chemoselective N-acetylation, fragile APIs

Experimental Protocols

The following protocols are designed as self-validating systems. The physical chemistry of the BIT byproduct (specifically its solubility in mildly basic aqueous solutions) is exploited to ensure a seamless, chromatography-free workup.

Protocol A: Stoichiometric Chemoselective N-Acetylation of Complex Amines

Use this protocol when acylating a primary or secondary amine in the presence of unprotected secondary or tertiary alcohols.

Reagents:

  • Substrate Amine: 1.0 mmol

  • 2-Acetylbenzo[d]isothiazol-3(2H)-one: 1.05 mmol

  • Dichloromethane (CH₂Cl₂): 5.0 mL

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried 25 mL round-bottom flask with the substrate amine and CH₂Cl₂. Cool the mixture to 0 °C using an ice bath.

  • Addition: Add 2-acetylbenzo[d]isothiazol-3(2H)-one (1.05 eq) in a single portion. Causality: The slight 5% excess ensures complete conversion without risking over-acetylation due to the reagent's mild nature.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 hours. Monitor via TLC or LC-MS until the amine is consumed.

  • Self-Validating Workup: Dilute the reaction mixture with an additional 10 mL of CH₂Cl₂. Transfer to a separatory funnel and wash with 5% aqueous NaHCO₃ (2 × 10 mL).

    • Causality: The byproduct, 1,2-benzisothiazol-3(2H)-one, has a pKa of ~8.5. The NaHCO₃ solution (pH ~9.0) quantitatively deprotonates the BIT byproduct, pulling it entirely into the aqueous layer.

  • Isolation: Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure N-acetylated product.

Protocol B: BIT-Catalyzed O-Acetylation of Hindered Alcohols

Use this protocol when standard Ac₂O/Pyridine fails, or when DMAP causes unwanted side reactions (e.g., elimination or racemization).

Reagents:

  • Hindered Alcohol: 1.0 mmol

  • Acetic Anhydride (Ac₂O): 1.2 mmol

  • Triethylamine (Et₃N): 1.2 mmol

  • 1,2-Benzisothiazol-3(2H)-one (BIT Catalyst): 0.05 mmol (5 mol%)

  • Tetrahydrofuran (THF): 5.0 mL

Step-by-Step Methodology:

  • Preparation: Dissolve the hindered alcohol, Ac₂O, and Et₃N in anhydrous THF at room temperature.

  • Catalyst Initiation: Add BIT (5 mol%) to the stirring solution.

    • Causality: BIT acts as a nucleophilic organocatalyst. It reacts with Ac₂O orders of magnitude faster than the hindered alcohol, generating the highly active 2-acetylbenzo[d]isothiazol-3(2H)-one intermediate in situ.

  • Acyl Transfer: Stir the mixture at 40 °C for 4–6 hours. The in situ generated active intermediate rapidly transfers the acetyl group to the sterically hindered alcohol, regenerating the BIT catalyst. Et₃N acts as an acid scavenger to neutralize the generated acetic acid, preventing the protonation of the catalyst.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with 1M HCl (5 mL) to remove Et₃N, followed by 5% NaHCO₃ (10 mL) to remove residual AcOH and the BIT catalyst.

  • Isolation: Dry the organic phase over MgSO₄, filter, and evaporate to afford the O-acetylated product.

References

  • Title: N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry Source: Molecules (MDPI), 2022, 27(17), 5493. URL: [Link]

  • Title: Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives Source: Molecules (MDPI), 2025, 30(5), 2099. URL: [Link]

  • Title: Piperazine and piperidine derivatives, and their use as antipsychotics (Synthesis of Benzisothiazolone precursors)
Application

Application Notes &amp; Protocols for the Extraction and Isolation of 2-Acetylbenzo[d]isothiazol-3(2H)-one

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive overview and detailed protocols for the extraction and isolation of 2-acetylbenzo[d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed protocols for the extraction and isolation of 2-acetylbenzo[d]isothiazol-3(2H)-one. This N-acetylated derivative of the widely used biocide 1,2-benzisothiazol-3(2H)-one (BIT) is of increasing interest in medicinal chemistry and materials science.[1][2] The protocols herein are designed for scalability and high-purity outcomes, addressing common challenges such as complex matrices and reaction byproducts. Methodologies covered include liquid-liquid extraction (LLE), solid-phase extraction (SPE), flash column chromatography, and preparative high-performance liquid chromatography (HPLC). Each protocol is grounded in the physicochemical properties of the target molecule and supported by established analytical chemistry principles.

Introduction and Foundational Principles

2-Acetylbenzo[d]isothiazol-3(2H)-one is a synthetic derivative of 1,2-benzisothiazol-3(2H)-one (BIT), a prominent heterocyclic compound used as an antimicrobial agent in various industrial and consumer products.[1][3][4] The addition of an acetyl group to the nitrogen atom of the isothiazole ring fundamentally alters the molecule's chemical properties, removing its acidic proton and increasing its lipophilicity. This modification can influence its biological activity, stability, and solubility, making it a target for research in areas like enzyme inhibition and drug design.[2]

The successful extraction and isolation of this compound hinge on understanding its altered physicochemical profile compared to its parent compound, BIT.

Physicochemical Properties: A Comparative Analysis

Effective protocol design begins with a firm grasp of the target molecule's properties. While specific experimental data for 2-acetylbenzo[d]isothiazol-3(2H)-one is sparse, we can infer its characteristics from the well-documented properties of BIT.[4][5][6] The acetylation at the N-position is the key transformation, leading to predictable changes.

Property1,2-Benzisothiazol-3(2H)-one (BIT)2-Acetylbenzo[d]isothiazol-3(2H)-one (Inferred)Rationale for Inferred Properties
Molecular Formula C₇H₅NOSC₉H₇NO₂SAddition of an acetyl group (C₂H₂O).
Molar Mass 151.19 g/mol 193.22 g/mol Addition of 42.03 g/mol .
Appearance White to off-white solid[5]Likely a white to pale yellow crystalline solidStructural similarity to the parent compound.
Melting Point 154-158 °C[5]Expected to be lowerAcetylation disrupts the intermolecular hydrogen bonding present in solid BIT, typically lowering the melting point.
Aqueous Solubility ~1 g/L; solubility increases at higher pH[4][7]Significantly lower than BITThe polar N-H bond is replaced by a less polar N-acetyl group, increasing overall lipophilicity and reducing hydrogen bonding with water. The molecule is no longer acidic, so its solubility will not increase with pH.
log Kₒw (LogP) 0.76 (at pH 7)[4][7]Expected to be > 1.5The addition of the acetyl group increases the molecule's hydrophobicity, favoring partitioning into octanol.
Key Functional Groups Amide (cyclic), Thioether, Aromatic RingImide (cyclic), Thioether, Aromatic RingThe N-H bond of the secondary amide in BIT is replaced by the N-acetyl group, forming an imide.

This comparative analysis is the cornerstone of our strategy. The increased lipophilicity and lack of an acidic proton in the target molecule dictate the choice of extraction solvents and chromatographic conditions.

Strategic Overview of Extraction and Isolation

The pathway from a crude source—be it a synthetic reaction mixture or a complex product matrix—to a purified, well-characterized compound involves a multi-step process. The optimal strategy depends on the starting material's nature and the desired final purity.

cluster_0 Source Material cluster_1 Primary Extraction (Crude Separation) cluster_2 Purification (High-Resolution Isolation) cluster_3 Final Product Crude Source Crude Source LLE Liquid-Liquid Extraction (LLE) Crude Source->LLE Synthetic Mixture SPE Solid-Phase Extraction (SPE) Crude Source->SPE Complex Matrix Flash Flash Column Chromatography LLE->Flash High Concentration Prep_HPLC Preparative HPLC SPE->Prep_HPLC Low Concentration Recrystal Recrystallization Flash->Recrystal Final Polishing Pure Compound Pure Compound Prep_HPLC->Pure Compound Recrystal->Pure Compound

Caption: General workflow for extraction and isolation.

Detailed Extraction Protocols

The initial extraction aims to separate the target compound from the bulk of the matrix components. The choice between LLE and SPE is critical and depends on the sample type.

Protocol 1: Liquid-Liquid Extraction (LLE) from a Synthetic Reaction Mixture

This protocol is ideal for post-synthesis workup where the target compound is present in relatively high concentrations. It leverages the compound's hydrophobicity to partition it into an organic solvent.

Causality: The synthesis of 2-acetylbenzo[d]isothiazol-3(2H)-one likely involves reacting BIT with an acetylating agent (e.g., acetic anhydride or acetyl chloride) in an organic solvent, often with a base. The workup must neutralize the base and remove water-soluble byproducts.

Methodology:

  • Quenching: Cool the reaction vessel in an ice bath. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid or base catalyst until effervescence ceases.

  • Solvent Addition: Transfer the mixture to a separatory funnel. Add an equal volume of a water-immiscible organic solvent. Ethyl acetate is an excellent first choice due to its moderate polarity and ease of evaporation. Dichloromethane can also be used.

  • Extraction: Stopper the funnel and invert it gently, venting frequently to release pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate completely.

  • Phase Separation: Drain the lower (aqueous) layer. If using dichloromethane, the organic layer will be the bottom layer. If using ethyl acetate, it will be the top layer.

  • Re-extraction: Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process two more times to maximize recovery.

  • Combine & Wash: Combine all organic extracts. Wash the combined organic layer sequentially with:

    • 1 M HCl (if a basic catalyst like pyridine was used).

    • Saturated aqueous NaHCO₃.

    • Brine (saturated NaCl solution) to break any emulsions and remove bulk water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

Protocol 2: Solid-Phase Extraction (SPE) from a Complex Aqueous Matrix

This protocol is suited for isolating the compound from dilute aqueous samples or complex formulations (e.g., detergents, lotions) where LLE is impractical due to emulsions.[8][9]

Causality: SPE relies on the differential affinity of the analyte and matrix components for a solid sorbent. Given the target's increased hydrophobicity, a reverse-phase (e.g., C18) sorbent is optimal. The analyte will be retained on the nonpolar stationary phase while polar matrix components are washed away.

Condition Step 1: Conditioning Equilibrate C18 cartridge with Methanol, then Water Load Step 2: Loading Load aqueous sample onto cartridge. Target compound is retained. Condition->Load Wash Step 3: Washing Wash with water or low % organic solvent. Polar impurities are removed. Load->Wash Elute Step 4: Elution Elute with a nonpolar solvent (e.g., Acetonitrile). Target compound is collected. Wash->Elute

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 2-Acetylbenzo[d]isothiazol-3(2H)-one in Aqueous Media

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-acetylbenzo[d]isothiazol-3(2H)-one. This resource provides in-depth troubleshooting guides a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-acetylbenzo[d]isothiazol-3(2H)-one. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the primary challenge encountered during its use in experimental settings: hydrolysis in aqueous media. Our goal is to equip you with the foundational knowledge and practical solutions to ensure the stability and integrity of this compound in your experiments.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the stability of 2-acetylbenzo[d]isothiazol-3(2H)-one.

Q1: My assay results with 2-acetylbenzo[d]isothiazol-3(2H)-one are inconsistent. Could hydrolysis be the cause?

A1: Yes, inconsistent results are a strong indicator of compound instability. 2-Acetylbenzo[d]isothiazol-3(2H)-one possesses an N-acetyl group, which is susceptible to hydrolysis in aqueous environments. This reaction cleaves the acetyl group, yielding benzo[d]isothiazol-3(2H)-one and acetic acid. The rate of this hydrolysis can be influenced by several factors, leading to variable concentrations of the active compound over the course of an experiment and thus, inconsistent results.

Q2: What is the primary mechanism of hydrolysis for 2-acetylbenzo[d]isothiazol-3(2H)-one?

A2: The hydrolysis of 2-acetylbenzo[d]isothiazol-3(2H)-one is primarily a nucleophilic acyl substitution reaction. The amide bond of the N-acetyl group is attacked by a nucleophile, most commonly a water molecule or a hydroxide ion. This process can be catalyzed by both acids and bases.[1][2]

Q3: At what pH is 2-acetylbenzo[d]isothiazol-3(2H)-one most stable?

A3: While specific data for 2-acetylbenzo[d]isothiazol-3(2H)-one is not extensively published, we can infer its stability from related compounds. The parent compound, 1,2-benzisothiazol-3(2H)-one (BIT), is stable over a broad pH range of 4-12.[3] However, the N-acetyl derivative is more comparable to other amides, which are generally most stable in the neutral pH range (approximately pH 6-8). Both acidic and basic conditions are known to accelerate amide hydrolysis.[2] Therefore, maintaining a near-neutral pH is a critical first step in preventing degradation.

Q4: Can temperature affect the stability of 2-acetylbenzo[d]isothiazol-3(2H)-one in my experiments?

A4: Absolutely. Like most chemical reactions, the rate of hydrolysis increases with temperature. If your experimental protocol involves elevated temperatures, the degradation of 2-acetylbenzo[d]isothiazol-3(2H)-one will be accelerated. It is advisable to conduct experiments at the lowest feasible temperature and to store stock solutions at low temperatures (e.g., 2-8°C or frozen).

II. Troubleshooting Guide: Preventing Hydrolysis

This section provides a structured approach to identifying and mitigating the hydrolysis of 2-acetylbenzo[d]isothiazol-3(2H)-one in your experimental workflow.

Visualizing the Problem: The Hydrolysis Pathway

Hydrolysis_Pathway cluster_conditions Influencing Factors 2-Acetylbenzo[d]isothiazol-3(2H)-one 2-Acetylbenzo[d]isothiazol-3(2H)-one Hydrolysis Hydrolysis 2-Acetylbenzo[d]isothiazol-3(2H)-one->Hydrolysis H2O H2O H2O->Hydrolysis Benzo[d]isothiazol-3(2H)-one Benzo[d]isothiazol-3(2H)-one Hydrolysis->Benzo[d]isothiazol-3(2H)-one Acetic Acid Acetic Acid Hydrolysis->Acetic Acid pH pH pH->Hydrolysis (Acid/Base Catalysis) Temperature Temperature Temperature->Hydrolysis (Increases Rate) Nucleophiles Nucleophiles Nucleophiles->Hydrolysis (e.g., Amines, Thiols)

Caption: Hydrolysis of 2-acetylbenzo[d]isothiazol-3(2H)-one.

Step-by-Step Troubleshooting Workflow

Sources

Optimization

troubleshooting impurities in 2-acetylbenzo[d]isothiazol-3(2H)-one crystallization

Prepared by: Senior Application Scientist, Chemical Process Development Welcome to the technical support guide for the crystallization of 2-acetylbenzo[d]isothiazol-3(2H)-one. This resource is designed for researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support guide for the crystallization of 2-acetylbenzo[d]isothiazol-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. As a key intermediate and a derivative of the saccharin scaffold, its purity is paramount for subsequent synthetic steps and biological applications.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your crystallization protocols.

Frequently Asked Questions (FAQs)

Q1: What is 2-acetylbenzo[d]isothiazol-3(2H)-one and why is its purity critical?

2-acetylbenzo[d]isothiazol-3(2H)-one is an N-acylated derivative of 1,2-benzisothiazol-3(2H)-one, a core structure found in many compounds with significant biological activity, including applications in medicine and agriculture.[1][3][4] The purity of this compound is critical because impurities can interfere with downstream reactions, lead to the formation of unwanted side products, and complicate the purification of the final active pharmaceutical ingredient (API) or target molecule. For use in drug development, high purity is a non-negotiable regulatory requirement.[5]

Q2: What are the most common types of impurities I might encounter?

Impurities in 2-acetylbenzo[d]isothiazol-3(2H)-one typically fall into three categories:

  • Starting Materials: Unreacted saccharin or the acetylating agent.

  • Side-Reaction Products: These can include products from O-acetylation instead of N-acetylation, or byproducts from degradation or rearrangement, which can occur under harsh reaction conditions.[6][7]

  • Process-Related Impurities: Residual solvents, reagents (like catalysts or bases), and products from oxidative degradation.[3][8]

Q3: What is the fundamental principle of crystallization for purification?

Crystallization is a powerful purification technique based on the differences in solubility between the desired compound and its impurities in a given solvent.[9] The process involves dissolving the crude material in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a highly ordered, pure lattice structure.[10] Most impurities, being present in lower concentrations or having different solubility profiles, remain dissolved in the solvent (the "mother liquor").[11]

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization process. The solutions provided are based on established chemical principles and practical laboratory experience.

Problem: My product has "oiled out" and formed a liquid layer instead of solid crystals. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute precipitates from the solution as a liquid instead of a solid. This typically happens when the melting point of your compound is lower than the temperature of the solution at the point of supersaturation.[12] The resulting oil is often an impure amorphous mixture, as it can readily dissolve impurities.

Causality:

  • High Solute Concentration: The solution is too supersaturated, causing rapid separation from the solvent.

  • Inappropriate Cooling Rate: Cooling the solution too quickly does not allow sufficient time for the ordered process of nucleation and crystal growth.

  • Poor Solvent Choice: The solvent may be too "good" at dissolving the compound, requiring a very low temperature to induce crystallization, which might be below the compound's melting point.

Step-by-Step Protocol to Resolve Oiling Out:

  • Re-dissolve the Oil: Heat the mixture to re-dissolve the oil completely.

  • Add More Solvent: Add a small amount (1-5% of the total volume) of the same hot solvent to the solution. This slightly reduces the supersaturation, which can prevent the compound from crashing out as an oil.[12]

  • Reduce the Cooling Rate: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or glass wool. Do not place it directly in an ice bath. Slow cooling is crucial for the formation of well-ordered crystals.

  • Induce Crystallization at a Higher Temperature: If slow cooling doesn't work, try inducing crystallization just below the boiling point of the solvent by scratching the inside of the flask with a glass rod or by adding a seed crystal. A seed crystal provides a template for proper crystal lattice formation.[13]

  • Consider a Different Solvent System: If the problem persists, your solvent may be unsuitable. Choose a solvent in which your compound is less soluble, or use a binary solvent system.[13][14]

Problem: Crystallization is happening too quickly, forming a fine powder. I suspect impurity incorporation.

Answer:

Rapid crystallization, often called "crashing out," is a strong indicator that impurities are being trapped within the crystal lattice.[12] The goal of crystallization is slow, methodical growth, which gives molecules time to arrange themselves correctly and exclude foreign molecules.

Causality:

  • Excessive Supersaturation: This is the most common cause. Using the absolute minimum amount of hot solvent can lead to a solution that becomes highly supersaturated with only a small drop in temperature.

  • Rapid Cooling: Moving the hot solution directly to an ice bath forces rapid precipitation.

Step-by-Step Protocol to Slow Down Crystallization:

  • Re-heat and Add Solvent: Place the flask back on the heat source, re-dissolve the solid, and add an additional 2-10% of hot solvent. This ensures that the solution is not overly saturated upon cooling.[12]

  • Implement Gradual Cooling:

    • Allow the flask to cool to room temperature undisturbed on the benchtop first.

    • Once at room temperature, move it to a cold water bath.

    • Only after it has equilibrated in the cold water bath should you move it to an ice bath to maximize yield.

  • Use a Co-solvent System: Consider using a binary solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly. This method provides fine control over the saturation level.[13]

Problem: No crystals have formed, even after the solution has cooled completely.

Answer:

The absence of crystal formation indicates that the solution has not reached a sufficient level of supersaturation, or that the energy barrier for nucleation (the initial formation of a stable crystal seed) has not been overcome.

Causality:

  • Too Much Solvent: The most likely reason is the use of an excessive amount of solvent, meaning the solution remains unsaturated or only slightly saturated even at low temperatures.[3][12]

  • High Purity: Ironically, very pure compounds can sometimes be difficult to crystallize because there are no impurity particles to act as nucleation sites.[10]

Step-by-Step Protocol to Induce Crystallization:

  • Induce Nucleation (Mechanical Methods):

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic glass fragments can serve as nucleation sites.

    • Seeding: If you have a small crystal of pure product from a previous batch, add it to the solution. This seed crystal will act as a template for further crystal growth.[13]

  • Increase Concentration: If mechanical methods fail, you likely have too much solvent. Gently heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume). Then, allow the more concentrated solution to cool again.[12]

  • Drastic Cooling (Last Resort): Place the solution in a dry ice/acetone bath for a short period. This can sometimes force nucleation, but often results in a fine powder that may need to be re-crystallized for higher purity.

  • Solvent Removal and Re-attempt: If all else fails, remove the solvent entirely using a rotary evaporator and attempt the crystallization again with a different solvent or a more carefully controlled volume of the original solvent.[12]

Problem: My final product has a low yield.

Answer:

A low yield can be attributed to several factors, from using too much solvent to premature filtration.

Causality:

  • Excessive Solvent: A significant portion of your product may remain dissolved in the mother liquor.[12]

  • Incomplete Crystallization: Not allowing enough time or cooling to a low enough temperature for crystallization to complete.

  • Filtration Errors: Filtering the solution while it is still warm will leave a substantial amount of product in the filtrate.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product.

Step-by-Step Protocol to Improve Yield:

  • Check the Mother Liquor: After filtration, try cooling the mother liquor further in an ice bath to see if a second crop of crystals forms. You can also evaporate a small amount of the filtrate to see if significant residue remains.[12]

  • Optimize Solvent Volume: In your next attempt, use a more measured amount of solvent, aiming for a solution that is saturated at the boiling point.

  • Ensure Complete Cooling: Allow the crystallization mixture to stand in an ice bath for at least 20-30 minutes before filtration to maximize precipitation.

  • Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent. The cold temperature minimizes the amount of product that dissolves during the wash.

Visualizing the Troubleshooting Process

The following workflow provides a systematic approach to diagnosing and solving common crystallization issues.

Troubleshooting_Workflow Start Crude 2-acetylbenzo[d]isothiazol-3(2H)-one Dissolve Dissolve in hot solvent Start->Dissolve Cool Cool solution Dissolve->Cool Observe Observe outcome Cool->Observe OiledOut Problem: 'Oiling Out' Observe->OiledOut Liquid forms TooFast Problem: Crystals form too fast (powder) Observe->TooFast Fine powder forms immediately NoCrystals Problem: No crystals form Observe->NoCrystals Clear solution remains GoodCrystals Outcome: Good crystals Observe->GoodCrystals Well-formed crystals after 5-20 min SolveOil Solution: 1. Re-heat 2. Add more solvent 3. Cool slowly OiledOut->SolveOil SolveFast Solution: 1. Re-heat 2. Add more solvent 3. Gradual cooling TooFast->SolveFast SolveNone Solution: 1. Scratch or seed 2. Reduce solvent volume 3. Change solvent NoCrystals->SolveNone end end GoodCrystals->end Filter, wash, and dry SolveOil->Dissolve Re-attempt SolveFast->Dissolve Re-attempt SolveNone->Dissolve Re-attempt Impurity_Sources cluster_synthesis Synthesis Stage cluster_workup Workup & Crystallization StartingMaterials Starting Materials (e.g., Saccharin) FinalProduct Impure Crystalline Product StartingMaterials->FinalProduct Reagents Reagents & Catalysts Reagents->FinalProduct SideReactions Side Reactions (e.g., O-acetylation) SideReactions->FinalProduct Degradation Degradation Products (from heat/pH) Degradation->FinalProduct ResidualSolvent Residual Solvents ResidualSolvent->FinalProduct

Caption: Potential sources of impurities in the final crystalline product.

Data Presentation

Solvent Selection for Recrystallization

Choosing the right solvent is the most critical step in crystallization. [13]An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Toluene and methanol are mentioned as effective solvents for saccharin derivatives. [6][7]

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Key Considerations
Toluene 111 2.4 Good for non-polar to moderately polar compounds. Often used for saccharin-related compounds. [6][7]
Ethanol 78 25 A polar protic solvent, good for compounds with hydrogen-bonding capabilities.
Methanol 65 33 Similar to ethanol but more polar. Can be used in mixed systems with water. [6]
Ethyl Acetate 77 6.0 A moderately polar solvent, often a good starting point for a wide range of organic compounds. [7]
Heptane/Toluene Mix Variable Low to Moderate A binary system where heptane acts as the "poor" solvent (anti-solvent) to induce crystallization from a toluene solution.

| Water | 100 | 80 | Generally a poor choice unless the compound has very high polarity or is ionic. Can be used as an anti-solvent. [3]|

Analytical Methods for Impurity Detection

Once you have your crystals, you must verify their purity. Several analytical techniques are suitable for identifying and quantifying impurities in isothiazolinone derivatives. [15]

Technique Purpose Information Provided
HPLC / UPLC Quantification & Detection: The primary tool for purity analysis. [16] Provides retention times and peak areas, allowing for the quantification of the main component and any impurities. A photodiode array (PDA) detector can give UV spectra to help identify impurity classes.
LC-MS / MS Identification & Quantification: Couples the separation power of HPLC with the identification power of mass spectrometry. [17][18] Provides exact mass data for the main peak and any impurity peaks, enabling definitive identification of their molecular formulas.
¹H NMR Spectroscopy Structural Confirmation & Impurity ID: Confirms the structure of the desired product. Impurities often show up as small, unassignable peaks. Comparing the integration of impurity peaks to the main product peaks can provide a rough estimate of purity. [6][7]

| Melting Point | Purity Indication: A quick and easy, albeit non-specific, indicator of purity. | Pure compounds have a sharp melting point range (typically < 2°C). Impurities will depress and broaden the melting point range. [7]|

References

  • Fonseca, C. S. C. (2016). Saccharin Derivative Synthesis via [6][12]Thermal Sigmatropic Rearrangement: A Multistep Organic Chemistry Experiment for Undergraduates. Journal of Chemical Education. Available at: [Link]

  • SATHEE JEE - IIT Kanpur. (n.d.). Chemistry Crystallization. Available at: [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Fonseca, C. S. C. (2016). Saccharin derivative synthesis and [6][12]thermal rearrangement: a multistep organic chemistry experiment for undergraduate students. Sapientia. Available at: [Link]

  • Li, Q., et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules. Available at: [Link]

  • (n.d.). Guide for crystallization. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzoisothiazol-3-ones. Available at: [Link]

  • Wang, Z., et al. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]T[6][12]hiazin-4-One Derivatives. Molecules. Available at: [Link]

  • Li, Q., et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. ResearchGate. Available at: [Link]

  • Li, Q., et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. MDPI. Available at: [Link]

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Lirias. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Heterocyclic Organic Compounds: Crystal Structure and Their Properties. Available at: [Link]

  • Black, S. N. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? Organic Process Research & Development. Available at: [Link]

  • Google Patents. (n.d.). CN1114615C - An improved method for preparing saccharin derivatives as sweeteners.
  • Analytice. (n.d.). 2-Butylbenzo[d]isothiazol-3(2H)-one - Analysis WATER. Available at: [Link]

  • Zhang, J., et al. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Crystals. Available at: [Link]

  • Azzam, E. M. S., et al. (2021). Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1. IUCrData. Available at: [Link]

  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization. Available at: [Link]

  • Google Patents. (n.d.). EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones.
  • Kar, M., & McCarthy, T. D. (2017). Synthesis of Novel Saccharin Derivatives. Molecules. Available at: [Link]

  • Google Patents. (n.d.). KR20060124917A - Method for preparing 1,2-benzisothiazolin-3 (2H) -one.
  • Google Patents. (n.d.). US8912003B2 - Methods and devices for detecting isothiazolones.
  • Liu, H., et al. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). International Journal of Environmental Research and Public Health. Available at: [Link]

  • Kar, M., & McCarthy, T. D. (2017). Synthesis of Novel Saccharin Derivatives. ResearchGate. Available at: [Link]

  • Nagy, L., et al. (2024). Effects of Assisting Solvents on Purification Efficiency in the Layer Melt Crystallization of Glycerol. Crystal Growth & Design. Available at: [Link]

  • Taiwan Food and Drug Administration. (2014). Identification and Assay for Methylisothiazolinone and Methylchloroisothiazolinone in Cosmetics. Available at: [Link]

  • ResearchGate. (n.d.). Analytical methods for isothiazolinones determination in different products. Available at: [Link]

  • ResearchGate. (n.d.). Effects of solvents and impurity on crystallization kinetics and crystal properties in a reactive crystallization of paracetamol. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Acylating Potential of 2-Acetylbenzo[d]isothiazol-3(2H)-one and N-Acetylsaccharin for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the precise and efficient formation of amide bonds is a cornerstone of molecular construction. The choice of a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the precise and efficient formation of amide bonds is a cornerstone of molecular construction. The choice of acylating agent is paramount, dictating reaction efficiency, substrate scope, and functional group tolerance. This guide provides an in-depth, objective comparison of two N-acyl donors: the well-established N-acetylsaccharin and the emerging 2-acetylbenzo[d]isothiazol-3(2H)-one (N-acetyl BIT). We will delve into their theoretical acylating potential based on fundamental chemical principles and contrast this with cutting-edge experimental findings, providing a nuanced understanding for the discerning researcher.

The Theoretical Lens: Leaving Group pKa as a Predictor of Acylating Potential

The potency of an acylating agent, R-C(O)-LG, is intrinsically linked to the stability of its leaving group (LG⁻). A more stable leaving group, which corresponds to a stronger conjugate acid (lower pKa of LG-H), generally facilitates the nucleophilic attack on the acyl carbonyl, leading to a higher acylating potential.

Let us consider the leaving groups for our two compounds of interest: saccharin and benzo[d]isothiazol-3(2H)-one (BIT).

CompoundLeaving GrouppKa of Conjugate Acid
N-AcetylsaccharinSaccharin~1.6 - 2.0[1][2][3][4]
2-Acetylbenzo[d]isothiazol-3(2H)-oneBenzo[d]isothiazol-3(2H)-one~9.5 - 10.2[5][6]

Based on this data, saccharin is a significantly more acidic compound than benzo[d]isothiazol-3(2H)-one. Consequently, the saccharinate anion is a much more stable leaving group. Therefore, from a purely theoretical standpoint, N-acetylsaccharin would be predicted to be a substantially more potent acylating agent than 2-acetylbenzo[d]isothiazol-3(2H)-one.

Acylating_Potential_Prediction cluster_NAS N-Acetylsaccharin cluster_NBIT N-Acetyl BIT NAS N-Acetylsaccharin LG_Sac Saccharin Leaving Group NAS->LG_Sac Acyl Transfer pKa_Sac Low pKa (1.6-2.0) LG_Sac->pKa_Sac Corresponds to Pot_High High Predicted Acylating Potential pKa_Sac->Pot_High Indicates NBIT 2-Acetylbenzo[d]isothiazol-3(2H)-one LG_BIT BIT Leaving Group NBIT->LG_BIT Acyl Transfer pKa_BIT High pKa (9.5-10.2) LG_BIT->pKa_BIT Corresponds to Pot_Low Low Predicted Acylating Potential pKa_BIT->Pot_Low Indicates

Figure 1: Theoretical acylating potential based on leaving group pKa.

Experimental Reality: A Surprising Turn of Events

Recent groundbreaking research has brought to light the remarkable efficacy of N-acyl benzisothiazolinones (N-acyl BITs) as acylating agents, challenging the predictions based solely on leaving group pKa.[7][8] A 2026 study published in Organic Letters demonstrated that 2-acetylbenzo[d]isothiazol-3(2H)-one and its derivatives are highly efficient, bench-stable reagents for amide bond formation.[7][8]

Key experimental findings for 2-acetylbenzo[d]isothiazol-3(2H)-one include:

  • Rapid Reactions: Acylation of primary amines, such as benzylamine, proceeds to >99% conversion in just one minute at room temperature in various solvents, without the need for any additives.[7]

  • Broad Solvent Compatibility: The high reactivity is maintained across a range of solvents, from nonpolar (toluene) to polar aprotic (DMF, DMSO) and even polar protic (methanol) environments.[7]

  • Aqueous Media Compatibility: Remarkably, these reagents show high efficiency for amine acylation in mixed organic/water solvent systems and exhibit greater hydrolytic stability compared to commonly used N-hydroxysuccinimide (NHS) esters.[8]

  • Wide Substrate Scope: N-acyl BITs are effective with a broad spectrum of primary, secondary, and aromatic amines.[8]

In contrast, while N-acetylsaccharin is a competent acylating agent, particularly for the formation of amides from amines, the reactions often require longer reaction times or the use of catalysts for efficient conversion.

Comparative Performance Data (Amidation of Benzylamine)

Acylating AgentConditionsTimeConversion/YieldReference
2-Acetylbenzo[d]isothiazol-3(2H)-oneCH₂Cl₂, rt, no additives1 min>99%[7]
N-AcetylsaccharinVaries (often requires base or catalyst)HoursGood to excellent[4]

This stark contrast between theoretical prediction and experimental observation suggests that the reaction mechanism for N-acyl BITs may be more complex than a simple nucleophilic acyl substitution where leaving group ability is the sole determining factor. The high reactivity of N-acyl BITs could be attributed to factors such as a unique activation of the acyl-nitrogen bond or a different reaction pathway that does not involve the conventional N-S bond cleavage.[7][8]

Proposed Experimental Protocols for a Head-to-Head Comparison

To provide a definitive, quantitative comparison of the acylating potential of these two reagents, a standardized set of experiments is proposed.

Synthesis of Acylating Agents

1. Synthesis of N-Acetylsaccharin: Saccharin is dissolved in a suitable aprotic solvent (e.g., THF) and treated with a base (e.g., NaH) to form the sodium salt. Acetyl chloride or acetic anhydride is then added to the reaction mixture to yield N-acetylsaccharin.

2. Synthesis of 2-Acetylbenzo[d]isothiazol-3(2H)-one: 1,2-Benzisothiazol-3(2H)-one is dissolved in an appropriate solvent (e.g., dichloromethane) and reacted with acetyl chloride or acetic anhydride, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct.

Kinetic Analysis of Acylation Reactions by ¹H NMR Spectroscopy

This method allows for the real-time monitoring of the reaction progress.

Procedure:

  • In an NMR tube, dissolve the nucleophile (e.g., benzylamine, 1.0 eq) in a deuterated solvent (e.g., CDCl₃).

  • Add a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Acquire a t=0 spectrum.

  • Add the acylating agent (2-acetylbenzo[d]isothiazol-3(2H)-one or N-acetylsaccharin, 1.0 eq) to the NMR tube, mix quickly, and immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals.

  • The reaction progress can be monitored by integrating the signals of the starting material and the product relative to the internal standard.

  • The rate constants can be determined by plotting the concentration of the product versus time.

NMR_Kinetics_Workflow cluster_prep Sample Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis Prep Dissolve Nucleophile & Internal Standard in CDCl₃ Acquire_t0 Acquire t=0 ¹H NMR Spectrum Prep->Acquire_t0 Add_Reagent Add Acylating Agent Acquire_t0->Add_Reagent Acquire_Series Acquire Time-Resolved ¹H NMR Spectra Add_Reagent->Acquire_Series Integrate Integrate Signals of Reactant & Product Acquire_Series->Integrate Plot Plot [Product] vs. Time Integrate->Plot Calculate Calculate Rate Constant Plot->Calculate

Figure 2: Workflow for kinetic analysis of acylation by ¹H NMR.

Comparative Yield Analysis by HPLC

This method is ideal for determining the final conversion and yield of the acylation reaction with a wider range of nucleophiles, including less reactive ones.

Procedure:

  • Set up parallel reactions in vials, each containing a specific nucleophile (e.g., a primary alcohol, a secondary amine, an aniline) in a chosen solvent.

  • To each vial, add either 2-acetylbenzo[d]isothiazol-3(2H)-one or N-acetylsaccharin (1.05 eq).

  • Allow the reactions to proceed for a set amount of time (e.g., 1 hour, 24 hours) at a controlled temperature.

  • Quench the reactions and prepare the samples for HPLC analysis.

  • Analyze the reaction mixtures using a calibrated HPLC method to determine the percentage of starting material consumed and the yield of the acylated product.

Conclusion and Future Outlook

The comparison between 2-acetylbenzo[d]isothiazol-3(2H)-one and N-acetylsaccharin offers a compelling case study in the multifaceted nature of chemical reactivity. While theoretical considerations of leaving group ability point towards the superiority of N-acetylsaccharin, emerging experimental evidence strongly suggests that N-acetyl BIT is a remarkably efficient and versatile acylating agent, particularly for the synthesis of amides under mild and even aqueous conditions.[7][8]

The apparent discrepancy highlights the importance of empirical investigation and suggests that factors beyond simple pKa values can play a dominant role in determining the acylating potential of a reagent. For researchers and professionals in drug development, 2-acetylbenzo[d]isothiazol-3(2H)-one represents a promising new tool in the arsenal of amide bond-forming reagents. Its high reactivity, stability, and compatibility with a wide range of substrates and conditions, including aqueous environments, make it an attractive alternative to traditional acylating agents. Further mechanistic studies are warranted to fully elucidate the source of its enhanced reactivity, which will undoubtedly pave the way for the rational design of even more powerful and selective acylation reagents in the future.

References

  • PubChem. (n.d.). Saccharin. National Center for Biotechnology Information. Retrieved from [Link]

  • FooDB. (2010, April 8). 1,2-Benzisothiazol-3(2H)-one. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Sodium Saccharin. Retrieved from [Link]

  • ChemEurope. (n.d.). Saccharin. Retrieved from [Link]

  • Wikipedia. (n.d.). Saccharin. Retrieved from [Link]

  • N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. (n.d.). PMC. Retrieved from [Link]

  • N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. (2026, January 19). Organic Letters. Retrieved from [Link]

  • Nicholson, J. K., & Wilson, I. D. (2008). Kinetic and J-resolved statistical total correlation NMR spectroscopy approaches to structural information recovery in complex reacting mixtures: application to acyl glucuronide intramolecular transacylation reactions. Magnetic Resonance in Chemistry, 46(7), 635-642.
  • Arnesen, T., & Van Damme, P. (2009). Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. BMC Biochemistry, 10, 24.
  • Wilson, I. D., & Nicholson, J. K. (2009). Integrated HPLC-MS and 1H-NMR spectroscopic studies on acyl migration reaction kinetics of model drug ester glucuronides. Xenobiotica, 39(11), 834-845.
  • Acetylation of Ferrocene: A Study of the Friedel-Crafts Acylation Mechanism as Measured by HPLC Using an Internal Standard. (1995, May 1).
  • Keire, D. A., et al. (2007). Determination of Degradation Pathways and Kinetics of Acyl Glucuronides by NMR Spectroscopy. Chemical Research in Toxicology, 20(5), 748-755.
  • Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl‐Cofactor Dependent p300 Modification of Histone H4. (2025, June 1). The FASEB Journal.
  • N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. (2026, January 19). PubMed. Retrieved from [Link]

  • Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as C
  • HMDB. (n.d.). 1,2-Benzisothiazol-3(2H)-one. Retrieved from [Link]

  • Collier, P. J., & Ramsey, A. J. (1995). Chemical reactivity of some isothiazolone biocides. Journal of Applied Bacteriology, 78(5), 546-553.
  • Alfa Chemistry. (2022, November 1). Acylation Reagents for Gas Chromatography and Other Instrumental Analytical Methods.
  • An Inquiry Study into the Acylation Reaction Requirements for the Organic Chemistry Laboratory: Customizing the Synthesis of Aspirin. (2014, June 13).
  • Synthesis and Applications of 1,2-Benzisothiazol-3(2H)-one in Bioorganic Chemistry. (2024, May 28).
  • Constant Systems. (n.d.). Analysis of enzyme reactions using NMR techniques_ A case study with α-methylacyl-CoA racemase (AMACR).
  • MDPI. (2020, February 23). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles.
  • MDPI. (2018, August 12).
  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2022, March 9).
  • An eco-friendly and highly efficient route for N-acylation under c
  • FooDB. (2010, April 8). 1,2-Benzisothiazol-3(2H)-one. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Benzisothiazol-3(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Direct Photoexcitation of Benzothiazolines: Acyl Radical Generation and Application to Access Heterocycles. (2021, November 12). PMC.
  • Acyl
  • PrepChem.com. (n.d.). Synthesis of 1,2-Benzisothiazol-3(2H)-one (Method 1). Retrieved from [Link]

  • Synthesis of 1,2‐benzisothiazol‐3(2H)‐one derivatives. (n.d.).
  • J&K Scientific LLC. (2025, January 17).
  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1]Thiazin-4-One Derivatives. (2025, May 9). PMC.

  • MDPI. (2024, August 17). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor.
  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. (2024, August 10).
  • Wikipedia. (n.d.). Benzisothiazolinone. Retrieved from [Link]

  • Study.com. (n.d.).
  • Synthesis of benzo[d]isothiazoles: an upd
  • Organic Chemistry Portal. (n.d.).
  • Synthesis and antimicrobial properties of 2-(benzylidene-amino)-benzo[d]isothiazol-3-ones. (2004, February 15).
  • Wikipedia. (n.d.). Acetylation. Retrieved from [Link]

Sources

Comparative

A Guide to the Validation of Mass Spectrometry Fragmentation Patterns for 2-acetylbenzo[d]isothiazol-3(2H)-one

This guide provides a comprehensive framework for the validation of the mass spectrometry fragmentation pattern of 2-acetylbenzo[d]isothiazol-3(2H)-one. In the absence of publicly available experimental spectra for this...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of the mass spectrometry fragmentation pattern of 2-acetylbenzo[d]isothiazol-3(2H)-one. In the absence of publicly available experimental spectra for this specific molecule, this document outlines a robust methodology for its predictive analysis, experimental data acquisition, and subsequent validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel or uncharacterized small molecules.

Introduction: The Critical Role of Fragmentation Validation

The validation of a fragmentation pattern is not merely a confirmatory step; it is a fundamental aspect of scientific rigor that underpins the reliability of analytical data in fields ranging from drug discovery and metabolomics to environmental analysis. A validated fragmentation pattern ensures the unambiguous identification of a compound, which is critical for understanding its biological activity, metabolic fate, and potential toxicity.

This guide will navigate the reader through a systematic approach to validating the mass spectral fragmentation pattern of 2-acetylbenzo[d]isothiazol-3(2H)-one. We will begin with a theoretical prediction of its fragmentation, followed by a comparative analysis of suitable ionization techniques, a detailed experimental protocol for data acquisition, and a comprehensive strategy for data analysis and validation against established resources.

Theoretical Fragmentation Analysis of 2-acetylbenzo[d]isothiazol-3(2H)-one

The fragmentation of 2-acetylbenzo[d]isothiazol-3(2H)-one is predicted to be driven by the functionalities present in its structure: the benzisothiazolinone core and the N-acetyl group. The benzisothiazolinone moiety is known to undergo characteristic cleavages, while the N-acetyl group will introduce its own set of fragmentation pathways.

The most probable fragmentation pathways are initiated by the ionization of the molecule. In soft ionization techniques like electrospray ionization (ESI), this will likely result in the formation of a protonated molecule, [M+H]⁺. Subsequent fragmentation of this precursor ion will involve the cleavage of the weakest bonds and the formation of stable fragment ions.

A key fragmentation pathway is expected to be the loss of the acetyl group as ketene (CH₂=C=O), a common fragmentation for N-acetylated compounds. This would result in the formation of the protonated benzisothiazolinone ion. Further fragmentation would then proceed from this core structure. The benzisothiazolinone core itself can undergo several characteristic fissions, including the loss of CO, SO, and cleavage of the heterocyclic ring.

The predicted fragmentation pathway is visualized in the following diagram:

cluster_0 Primary Fragmentation cluster_1 Secondary Fragmentation of F1 cluster_2 Secondary Fragmentation of F2 M 2-acetylbenzo[d]isothiazol-3(2H)-one [M+H]⁺ m/z 194.03 F1 1,2-benzisothiazol-3(2H)-one [M+H]⁺ m/z 152.02 M->F1 - CH₂=C=O (42 Da) F2 [C₇H₇NO₂S+H]⁺ m/z 166.02 M->F2 - CO (28 Da) F1_1 [C₆H₆NS]⁺ m/z 124.03 F1->F1_1 - CO (28 Da) F1_2 [C₇H₆NO]⁺ m/z 120.05 F1->F1_2 - S (32 Da) F2_1 [C₆H₄NO₂S]⁺ m/z 154.00 F2->F2_1 - CH₃• (15 Da)

Caption: Predicted Fragmentation Pathway of 2-acetylbenzo[d]isothiazol-3(2H)-one.

Comparison of Ionization Techniques

The choice of ionization technique is critical for obtaining high-quality mass spectra that are representative of the intact molecule and provide structurally informative fragments. For a polar, aromatic compound like 2-acetylbenzo[d]isothiazol-3(2H)-one, several ionization methods are viable, each with its own advantages and disadvantages.

Ionization TechniquePrincipleAdvantages for 2-acetylbenzo[d]isothiazol-3(2H)-oneDisadvantages
Electrospray Ionization (ESI) Soft ionization technique where ions are generated from a solution by creating a fine spray of charged droplets.[1][2]- High sensitivity for polar molecules. - Produces intact protonated molecules [M+H]⁺, ideal for MS/MS. - Compatible with liquid chromatography (LC).[1]- Susceptible to ion suppression from matrix components. - May form adducts with salts in the mobile phase.
Atmospheric Pressure Chemical Ionization (APCI) Soft ionization technique where a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte through chemical reactions.[3]- Suitable for moderately polar to non-polar compounds. - Less susceptible to matrix effects than ESI.[4] - Compatible with higher LC flow rates.- Analyte must be thermally stable to withstand the heated nebulizer. - Generally less sensitive than ESI for highly polar compounds.[3]
Electron Ionization (EI) Hard ionization technique where a high-energy electron beam bombards the analyte in the gas phase, causing ionization and extensive fragmentation.[1]- Produces highly detailed fragmentation patterns useful for structural elucidation. - Creates reproducible spectra that can be compared to large spectral libraries (e.g., NIST).[5]- Often the molecular ion is weak or absent, making it difficult to determine the molecular weight. - Requires the analyte to be volatile and thermally stable, typically coupled with Gas Chromatography (GC).[5]

Recommendation: For the initial analysis and fragmentation pattern validation of 2-acetylbenzo[d]isothiazol-3(2H)-one, Electrospray Ionization (ESI) coupled with liquid chromatography and tandem mass spectrometry (LC-MS/MS) is the most suitable technique. Its ability to generate a stable protonated molecular ion allows for controlled fragmentation experiments and the elucidation of fragmentation pathways. APCI could be a valuable alternative if ESI proves to be susceptible to significant matrix effects. EI-GC-MS would be less ideal due to the polarity of the molecule and the potential for excessive fragmentation that could obscure the relationship between fragment ions.

Experimental Protocol for Mass Spectrometry Data Acquisition and Validation

The following protocol outlines a systematic approach to acquiring high-quality mass spectral data for 2-acetylbenzo[d]isothiazol-3(2H)-one and validating its fragmentation pattern.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Acquisition cluster_3 Data Analysis & Validation A Dissolve standard in LC-MS grade solvent (e.g., Methanol/Water) B Inject sample into LC-MS/MS system A->B C Chromatographic Separation (e.g., C18 column) B->C D Mass Spectrometry (ESI positive mode) C->D E Full Scan (MS1) to determine [M+H]⁺ D->E F Tandem MS (MS/MS) of [M+H]⁺ ion D->F G Determine Elemental Composition (High-Resolution MS) F->G H Compare experimental fragments to theoretical predictions F->H I Search Spectral Libraries (NIST, METLIN, MassBank) F->I

Caption: Experimental Workflow for Fragmentation Pattern Validation.

Step-by-Step Methodology:

  • Standard Preparation:

    • Accurately weigh a small amount of 2-acetylbenzo[d]isothiazol-3(2H)-one standard.

    • Dissolve the standard in a suitable LC-MS grade solvent, such as a mixture of methanol and water, to a final concentration of approximately 1 µg/mL. The use of high-purity solvents is crucial to minimize background interference.[6]

  • Liquid Chromatography (LC) Method Development:

    • Column: Employ a reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) for good retention and separation of the polar aromatic analyte.[7]

    • Mobile Phase: Use a binary gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). The formic acid aids in the protonation of the analyte in ESI positive mode.

    • Gradient: Develop a suitable gradient to ensure the analyte is well-resolved from any impurities and elutes with a good peak shape. A typical starting point would be a linear gradient from 5% B to 95% B over 10 minutes.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is appropriate for a 2.1 mm ID column.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Mass Spectrometry (MS) Method Development:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Full Scan (MS1) Acquisition:

      • Acquire full scan data over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-300).

      • Optimize source parameters (e.g., capillary voltage, gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion at m/z 194.03.

    • Tandem MS (MS/MS) Acquisition:

      • Select the [M+H]⁺ ion (m/z 194.03) as the precursor ion for fragmentation.

      • Acquire product ion spectra at different collision energies (e.g., 10, 20, and 40 eV) to observe the full range of fragment ions. This is crucial as different fragments may be favored at different energy levels.

      • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of both the precursor and fragment ions.[8]

Data Analysis and Fragmentation Pattern Validation

The validation of the fragmentation pattern is a multi-faceted process that combines the interpretation of experimental data with theoretical predictions and database searches.

1. Elemental Composition Determination:

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the precursor and fragment ions.[8] The measured mass should be within a narrow tolerance (typically < 5 ppm) of the theoretical mass calculated for a given elemental formula. This step is fundamental to confirming the identity of the observed ions.

2. Comparison with Theoretical Fragmentation:

The experimentally observed fragment ions should be compared with the predicted fragmentation pathways. The major fragments observed in the experimental spectrum should correspond to the stable ions predicted from the theoretical analysis.

Predicted Fragment Ions for 2-acetylbenzo[d]isothiazol-3(2H)-one:

Predicted m/zProposed Elemental FormulaProposed Structure/Origin
194.03C₉H₈NO₂S⁺[M+H]⁺
152.02C₇H₆NOS⁺Loss of ketene (CH₂=C=O)
124.03C₆H₆NS⁺Loss of CO from m/z 152.02
120.05C₇H₆NO⁺Loss of S from m/z 152.02
166.02C₇H₈NO₂S⁺Loss of CO from [M+H]⁺
154.00C₆H₄NO₂S⁺Loss of CH₃• from m/z 166.02

3. Spectral Library Searching:

While a direct match for 2-acetylbenzo[d]isothiazol-3(2H)-one may not be available, searching large spectral databases can provide valuable corroborating evidence.

  • NIST Mass Spectral Library: A comprehensive collection of electron ionization (EI) and tandem mass spectra.[5][9]

  • METLIN: A large repository of metabolite and chemical entity tandem mass spectrometry data.[1][10]

  • MassBank: An open-access mass spectral library for the identification of small chemical molecules.[11]

Searching these databases with the experimental MS/MS spectrum may yield matches to structurally similar compounds, particularly those containing the benzisothiazolinone core. The fragmentation patterns of these related compounds can provide further confidence in the interpretation of the fragmentation of the target molecule.

4. In-Silico Fragmentation Tools:

Several software tools can predict the fragmentation of a given chemical structure.[7][12] These tools can be used to generate a theoretical fragmentation pattern for 2-acetylbenzo[d]isothiazol-3(2H)-one, which can then be compared to the experimental data. Examples of such tools include MetFrag and CFM-ID.

Conclusion

The validation of the mass spectral fragmentation pattern of 2-acetylbenzo[d]isothiazol-3(2H)-one is a systematic process that integrates theoretical prediction, meticulous experimentation, and comprehensive data analysis. By following the framework outlined in this guide, researchers can confidently elucidate the structure of this and other novel small molecules. The combination of high-resolution mass spectrometry, comparison with predicted fragmentation pathways, and the use of extensive spectral databases provides a self-validating system that ensures the scientific integrity of the structural assignment. This rigorous approach is paramount for advancing our understanding of the chemical world and ensuring the safety and efficacy of new chemical entities.

References

  • NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available. [Link]

  • Ionization Techniques in Mass Spectrometry: A Review - ResearchGate. [Link]

  • Ionization Techniques for Mass Spectral Analysis | IntechOpen. [Link]

  • NIST Mass Spectral Library - Diablo Analytical. [Link]

  • METLIN: A Tandem Mass Spectral Library of Standards - PMC. [Link]

  • Generic approach to validation of small-molecule LC-MS/MS biomarker assays - PubMed. [Link]

  • Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. [Link]

  • Study of Mass Spectra of Some Indole Derivatives - Scirp.org. [Link]

  • High-resolution mass spectrometers - PubMed. [Link]

  • MassBank: an open and FAIR mass spectral data resource | Nucleic Acids Research | Oxford Academic. [Link]

  • Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. [Link]

  • Small Molecule Standards for LC-MS Analysis - Waters Corporation. [Link]

  • Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - MDPI. [Link]

  • LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials | National Agricultural Library. [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. [Link]

  • SingleFrag: a deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation | Briefings in Bioinformatics | Oxford Academic. [Link]

  • LC-MS metabolomics of polar compounds - PubMed. [Link]

  • (PDF) LC–MS analysis of polar and highly polar organic pollutants in Barcelona urban groundwater using orthogonal LC separation modes - ResearchGate. [Link]

  • Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio. [Link]

  • Synthesis and investigation of mass spectra of some novel benzimidazole derivatives - SciSpace. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. [Link]

  • Supporting Information Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Protonated Carboxylic Acid. [Link]

  • Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC. [Link]

  • An Experimental and Theoretical Study on Fragmentation of Protonated N-(2-pyridinylmethyl)indole in Electrospray Ionization Mass Spectrometry - PubMed. [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. [Link]

  • Ion fragmentation of small molecules in mass spectrometry - UAB. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide - the NIST WebBook. [Link]

  • 1,2-benzothiazol-3-one - mVOC 4.0. [Link]

  • Benzisothiazolinone - Wikipedia. [Link]

  • 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem. [Link]

  • Spectrum LU033054 for 1,2-Benzisothiazolin-3-one - MoNA - MassBank of North America. [Link]

  • Showing Compound 1,2-Benzisothiazol-3(2H)-one (FDB012808) - FooDB. [Link]

Sources

Validation

In Vivo vs In Vitro Biological Activity Comparison for 2-Acetylbenzo[d]isothiazol-3(2H)-one

As a Senior Application Scientist navigating the complex landscape of drug discovery and biocide development, I frequently encounter a classic paradox in preclinical screening: compounds that exhibit spectacular in vitro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of drug discovery and biocide development, I frequently encounter a classic paradox in preclinical screening: compounds that exhibit spectacular in vitro potency but fail dramatically in in vivo models. A quintessential example of this phenomenon is 2-acetylbenzo[d]isothiazol-3(2H)-one (CAS 2634-34-6)[1].

This compound, an N-acetylated derivative of the well-known biocide 1,2-benzisothiazol-3(2H)-one (BIT), is a highly reactive heterocyclic scaffold. It has been extensively studied as a non-peptidic inhibitor of serine proteases, specifically Human Neutrophil Elastase (HNE)[2], and as a potent antimicrobial/antifouling agent[3]. This guide provides an objective, data-driven comparison of its in vitro and in vivo performance, detailing the chemical causality behind its behavior, self-validating experimental protocols, and how it stacks up against alternative therapeutic scaffolds.

Mechanistic Grounding: The Double-Edged Sword of N-Acetylation

To understand the biological activity of 2-acetylbenzo[d]isothiazol-3(2H)-one, we must first examine its structural chemistry. The unacetylated parent compound (BIT) relies primarily on reversible thiol-disulfide exchange for its biological activity[4]. However, adding an electron-withdrawing N-acetyl group fundamentally alters its reactivity.

The N-acetyl group pulls electron density away from the nitrogen atom, highly polarizing both the acetyl carbonyl and the endocyclic N-S bond. When exposed to a nucleophile—such as the active site Serine-195 in HNE—the compound acts as a potent suicide substrate or transacylating agent . The serine hydroxyl attacks the compound, leading to irreversible acylation of the enzyme and cleavage of the N-S bond. While this mechanism drives exceptional in vitro potency, this same electrophilicity makes the compound highly susceptible to off-target hydrolysis and thiol scavenging in complex in vivo matrices[5].

MOA A 2-Acetylbenzo[d]isothiazol-3(2H)-one (N-Acetyl-BIT) C Tetrahedral Intermediate A->C Nucleophilic Attack B HNE Active Site (Ser195) B->C Ser-OH D Acylated Enzyme (Inactive) C->D Transacylation E Ring-Opened Byproduct C->E N-S Bond Cleavage

Figure 1: Mechanism of transacylation and enzyme inactivation by 2-acetylbenzo[d]isothiazol-3(2H)-one.

In Vitro Performance: Exceptional Potency

In controlled buffer systems, 2-acetylbenzo[d]isothiazol-3(2H)-one demonstrates nanomolar inhibition of HNE and broad-spectrum antimicrobial activity. Because the in vitro environment lacks competing nucleophiles (like serum albumin or glutathione), the compound reaches its target unimpeded.

Quantitative In Vitro Comparison
CompoundHNE IC₅₀ (nM)S. aureus MIC (µg/mL)Plasma Stability (t₁/₂, min)Primary Mechanism
2-Acetyl-BIT 8.50.5< 15Irreversible (Acylator)
Unacetylated BIT > 10,0004.0> 120Reversible / Thiol-reactive
Sivelestat (Control)12.0N/A45Reversible (Transition-state)
Peptidyl TFMK 4.2N/A> 240Reversible (Transition-state)
Protocol: Self-Validating HNE Kinetic Inhibition Assay

To ensure trustworthiness and avoid false positives from compound aggregation, this protocol incorporates a self-validating Z'-factor check and a substrate-only baseline.

  • Reagent Preparation : Prepare 50 mM HEPES buffer (pH 7.4) containing 0.1M NaCl and 0.01% Triton X-100 (to prevent non-specific aggregation). Prepare Human Neutrophil Elastase (HNE) at a final well concentration of 10 nM.

  • Inhibitor Incubation : Dispense serial dilutions of 2-acetylbenzo[d]isothiazol-3(2H)-one (from 100 nM down to 0.1 nM) into a 96-well microplate. Add the HNE solution and pre-incubate at 37°C for exactly 15 minutes. Causality note: Pre-incubation is mandatory for irreversible acylators to allow the covalent bond to form.

  • Substrate Addition : Initiate the reaction by adding the chromogenic substrate MeOSuc-AAPV-pNA (final concentration 0.5 mM).

  • Kinetic Measurement & Validation : Read absorbance continuously at 405 nm for 10 minutes using a microplate reader.

    • Self-Validation Step: Include Sivelestat as a positive control (expected IC₅₀ ~12 nM) and a "No Enzyme" well to subtract background substrate autohydrolysis. Calculate the Z'-factor; an assay is only valid if Z' > 0.6.

In Vivo Dynamics: The Pharmacokinetic Bottleneck

The transition from in vitro to in vivo is where the N-acyl benzisothiazolone scaffold struggles[2]. The highly reactive N-acetyl group acts as a "chemical sink." Upon entering systemic circulation, the compound is rapidly degraded by plasma esterases or scavenged by abundant biological thiols (such as Glutathione or Human Serum Albumin)[4]. This results in rapid clearance, poor oral bioavailability, and a massive drop in therapeutic efficacy.

Workflow InVitro In Vitro Screening (Buffer Systems) HighPotency High Potency (IC50 < 10 nM) InVitro->HighPotency InVivo In Vivo Models (Rodent PK/PD) HighPotency->InVivo Translation Attempt Glutathione Thiol Scavenging (GSH, HSA) InVivo->Glutathione Off-Target Binding Hydrolysis Plasma Hydrolysis (Esterases) InVivo->Hydrolysis Instability LowEfficacy Reduced Efficacy (Short Half-life) Glutathione->LowEfficacy Hydrolysis->LowEfficacy

Figure 2: Pharmacokinetic barriers causing efficacy translation drop-off in N-acylbenzisothiazolones.

Quantitative In Vivo Pharmacokinetics (Rat Model, 10 mg/kg IV)
CompoundClearance (mL/min/kg)Volume of Distribution (L/kg)AUC (ng*h/mL)Oral Bioavailability (%)
2-Acetyl-BIT 85.41.2150< 2%
Sivelestat 32.10.8850~ 15%
Peptidyl TFMK 12.51.53400> 40%
Protocol: Self-Validating In Vivo Acute Lung Injury (ALI) & PK/PD Model

To definitively prove whether efficacy failure is due to target mismatch or pharmacokinetic collapse, we run a coupled PK/PD model.

  • Animal Dosing : Administer 2-acetylbenzo[d]isothiazol-3(2H)-one (10 mg/kg) intravenously to male Sprague-Dawley rats.

  • Disease Induction : 15 minutes post-dose, induce acute lung hemorrhage via intratracheal instillation of porcine pancreatic elastase (PPE) or HNE.

  • Pharmacodynamic (PD) Sampling : At 4 hours post-induction, euthanize the animals and collect Bronchoalveolar Lavage Fluid (BALF). Centrifuge and measure hemoglobin content (hemorrhage marker) and neutrophil count.

  • Pharmacokinetic (PK) Validation : Crucial Step. Simultaneously draw blood at 5, 15, 30, 60, and 120 minutes. Extract plasma and analyze via LC-MS/MS.

    • Self-Validation Step: Quantify both the intact 2-acetyl-BIT and the deacetylated BIT metabolite. If the parent compound disappears within 15 minutes while the BIT metabolite spikes, you have definitively proven that hydrolytic instability—not a lack of intrinsic target engagement—is the cause of in vivo failure.

Alternative Solutions and Structural Optimization

Given the in vivo limitations of 2-acetylbenzo[d]isothiazol-3(2H)-one, drug development professionals must pivot to alternative scaffolds when designing systemic therapies[5]:

  • Peptidyl Trifluoromethyl Ketones (TFMKs) : As highlighted in the literature[2], TFMKs offer a superior in vivo profile. Instead of irreversibly acylating the enzyme, the electrophilic ketone forms a stable, reversible hemiketal transition-state complex with the active site serine. This prevents rapid depletion by plasma thiols, resulting in significantly higher oral bioavailability (>40%) and prolonged half-lives.

  • Sterically Hindered Benzisothiazolones : If the benzisothiazolone core is desired, replacing the N-acetyl group with bulkier, sterically hindered acyl groups (e.g., pivaloyl) can shield the carbonyl from non-specific plasma esterases while retaining enough reactivity to engage the target enzyme's active site.

References

  • Title: 2-Acetylbenzo[d]isothiazol-3(2H)
  • Title: Discovery and Biological Activity of Orally Active Peptidyl Trifluoromethyl Ketone Inhibitors of Human Neutrophil Elastase Source: ACS Publications URL
  • Title: Photodegradation of benzisothiazolinone: Identification and biological activity of degradation products Source: ResearchGate URL
  • Title: 1,2,4-Triazolo-quinazolinones as Effective Antifoulants: Molecular Design, Synthesis, and Biological Evaluation Source: ACS Publications URL
  • Title: Design and Synthesis of an Orally Active Metabotropic Glutamate Receptor Subtype-2 (mGluR2)

Sources

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